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Liver-expressed antimicrobial peptide 2

Cat. No.: B1576175
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Description

Discovery and Initial Characterization of LEAP-2

Liver-expressed antimicrobial peptide 2 (LEAP-2) was first identified in 2003 by a team of researchers led by Krause from human blood ultrafiltrate. nih.govnih.govmdpi.com The discovery was the result of a mass spectrometry-based search for cysteine-rich peptides, which are often associated with significant biological activities. nih.gov LEAP-2 was notable as the second antimicrobial peptide found to be derived from blood and predominantly expressed in the liver. nih.govresearchgate.net

Initial characterization revealed LEAP-2 as a cationic, cysteine-rich peptide. nih.govgenecards.org Its structure is synthesized from a 77-amino acid precursor protein, which is then processed to a mature, circulating form of 40 amino acids. nih.gov A key structural feature of the mature peptide is the presence of two disulfide bonds, formed by four conserved cysteine residues, which create a stable core structure. nih.govresearchgate.net In its early investigation, the largest 40-amino acid form of LEAP-2 demonstrated dose-dependent antimicrobial activity in vitro against a selection of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as certain yeasts. nih.govmdpi.com Researchers also identified a smaller, amino-terminally truncated metabolite of LEAP-2 in the urine of healthy individuals, though this form lacked antimicrobial activity. nih.gov Following its discovery in humans, orthologs of LEAP-2 were soon identified in other vertebrate species, including chickens (Gallus gallus) and rainbow trout (Oncorhynchus mykiss), highlighting its potential significance across different animal classes. nih.govmdpi.comresearchgate.net

Nomenclature and Acronyms: "Liver-expressed" vs. "Liver-enriched" Antimicrobial Peptide 2

Upon its discovery, the peptide was named "this compound," with the corresponding acronym LEAP-2, to signify its primary site of synthesis and its antimicrobial properties. nih.govnih.govresearchgate.net However, the official nomenclature has since been updated. The HUGO Gene Nomenclature Committee (HGNC), the authority responsible for standardizing human gene names, has designated "Liver-Enriched Antimicrobial Peptide 2" as the correct name for the gene and its corresponding peptide. nih.govresearchgate.netgenecards.orgpharmgkb.org This change reflects that while the liver is the predominant site of expression, the peptide is also produced in other tissues, such as the jejunum. researchgate.net Despite this official designation, the original term "Liver-Expressed" is still occasionally found in publications. nih.govresearchgate.net The acronyms LEAP-2 and LEAP2 are both widely used in scientific literature and are considered correct and interchangeable. nih.govresearchgate.netgenecards.org

CategoryDetail
Initial Name This compound nih.govnih.gov
Official HGNC Name Liver-Enriched Antimicrobial Peptide 2 nih.govresearchgate.netpharmgkb.org
Common Acronyms LEAP-2, LEAP2 nih.govresearchgate.net

Historical Context of Antimicrobial Peptides (AMPs) within Host Defense

Antimicrobial peptides (AMPs) are a fundamental component of the innate immune system, representing an ancient and evolutionarily conserved first line of defense against pathogens. nih.govnih.govexlibrisgroup.com Found in nearly all forms of life, from bacteria to mammals, these gene-encoded molecules provide rapid and non-specific protection against a wide array of microorganisms, including bacteria, fungi, and viruses. nih.govnih.govyoutube.com

Historically, AMPs were primarily recognized for their ability to directly kill microbes. nih.gov Many AMPs are cationic and amphipathic, structural characteristics that allow them to selectively interact with and disrupt the negatively charged membranes of pathogens, leading to cell lysis. nih.govyoutube.com However, extensive research has revealed that their function extends far beyond direct antimicrobial action. Many of these peptides possess potent immunomodulatory capabilities, influencing processes such as inflammation, wound healing, and the adaptive immune response. nih.govnih.govexlibrisgroup.com To better encapsulate this broader range of functions, the term "Host Defense Peptides" (HDPs) is now frequently used interchangeably with AMPs. nih.gov The discovery of LEAP-2 as a liver-derived peptide with antimicrobial properties placed it squarely within this important and diverse class of host defense molecules.

Evolutionary Conservation of LEAP-2 Across Vertebrate Species

LEAP-2 is a highly conserved peptide throughout the vertebrate lineage, indicating a strong evolutionary pressure to maintain its structure and function. nih.govresearchgate.netoup.com Orthologs of the LEAP-2 gene have been identified in a wide range of species, including mammals, birds, reptiles, amphibians, and fish. nih.govresearchgate.net The amino acid sequence of the mature peptide is particularly well-conserved among mammals. researchgate.net For instance, the sequences in humans and mice are identical. researchgate.net

This evolutionary conservation is most striking in the core structure of the peptide, specifically the four cysteine residues that form the two disulfide bonds. researchgate.netnih.gov The N-terminal region of the peptide, which was later found to be critical for its interaction with the ghrelin receptor, also shows a high degree of conservation. researchgate.netnih.gov Furthermore, the genomic structure of the LEAP-2 gene, comprising three exons and two introns, is conserved in both humans and rodents. researchgate.net Phylogenetic analyses have mapped the evolutionary relationships of the LEAP-2 gene, confirming its ancient origins and widespread presence across vertebrates. researchgate.net This high degree of conservation across hundreds of millions of years of evolution strongly suggests that LEAP-2 performs a crucial and fundamentally important biological role that has been maintained since early in vertebrate history. nih.govnih.gov

Vertebrate GroupPresence of LEAP-2 Ortholog
Mammals Yes (e.g., Human, Mouse, Small-eared galago) researchgate.netuniprot.org
Birds Yes (e.g., Chicken) nih.gov
Reptiles Yes (e.g., Softshell turtle) nih.gov
Amphibians Yes (e.g., Chinese spiny frog) nih.gov
Fish Yes (e.g., Rainbow trout) nih.gov

Properties

bioactivity

Antimicrobial

sequence

MTPFWRAVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE

Origin of Product

United States

Molecular and Genetic Architecture of Liver Expressed Antimicrobial Peptide 2

LEAP-2 Gene Structure and Organization

The gene encoding LEAP-2 exhibits a conserved architecture that is fundamental to its widespread expression and function.

The genomic structure of the LEAP2 gene is remarkably conserved across different vertebrate classes. In humans, the LEAP2 gene is located on chromosome 5q31. nih.gov Research analyzing genomic and expressed sequence tag (EST) clones has consistently shown that the gene consists of three exons separated by two introns. mdpi.comnih.gov This three-exon, two-intron organization is not limited to humans but is a common feature in other mammals as well, including mice and pigs. mdpi.comnih.gov For instance, the murine LEAP-2 gene, which codes for a 76-residue protein, also follows this structural pattern. nih.gov

This conserved arrangement extends to non-mammalian vertebrates. Studies in fish, such as the rainbow trout (Oncorhynchus mykiss), have identified two distinct LEAP-2 genes (LEAP-2A and LEAP-2B), both of which maintain the three-exon/two-intron structure with exon sizes comparable to their mammalian counterparts. nih.gov Similarly, the LEAP2 gene in the chicken (Gallus gallus) is located on chromosome 13 and also comprises three exons and two introns. scialert.net The conservation of this exon-intron arrangement from fish to mammals suggests a strong evolutionary pressure to maintain the fundamental genomic organization required for producing the LEAP-2 peptide. mdpi.com

Table 1: Exon-Intron Structure of the LEAP-2 Gene in Various Species

SpeciesGene NameNumber of ExonsNumber of IntronsChromosomal Location
Human (Homo sapiens)LEAP2325q31
Mouse (Mus musculus)mLEAP-232Not specified
Pig (Sus scrofa)LEAP-232Not specified
Rainbow Trout (Oncorhynchus mykiss)LEAP-2A / LEAP-2B32Not specified
Chicken (Gallus gallus)chLEAP-23213

LEAP-2 is a cationic, cysteine-rich peptide, and its three-dimensional structure is critical for its biological activity. wikipedia.orgnih.gov The mature peptide contains a compact central core stabilized by two intramolecular disulfide bonds. wikipedia.orgnih.gov These bonds form between four highly conserved cysteine residues. mdpi.comnih.gov Structural analyses have determined that these disulfide bridges connect the cysteine residues in a specific 1-3 and 2-4 relative positioning. wikipedia.orgresearchgate.net In human LEAP-2, these bonds are specifically formed between Cys17-Cys28 and Cys23-Cys33 (relative to the mature peptide sequence) or Cys54-Cys65 and Cys60-Cys70 (relative to the prepropeptide sequence). nih.govmdpi.comnih.gov

Genetic Variants of LEAP-2 and Their Functional Implications

Genetic variations within the LEAP2 gene have been identified and linked to various physiological traits, particularly those related to metabolism and obesity. diva-portal.org Studies using data from large biobanks have uncovered associations between single nucleotide polymorphisms (SNPs) in the LEAP2 gene and anthropometric measurements. nih.gov

For example, a study of the UK Biobank identified several key SNPs with functional implications:

The variant rs57880964 was found to be associated with both body mass index (BMI) and waist-to-hip ratio. diva-portal.orgnih.gov

The SNP rs10491278 has been linked to the level of LEAP2 gene expression in the liver. diva-portal.org

Five distinct SNPs showed positive associations with obesity-related traits, and four of these were also linked to higher concentrations of serum insulin-like growth factor-1 (IGF-1). nih.gov

These associations can be sex-specific; for instance, a genetic risk score combining multiple LEAP2 SNPs was associated with BMI and waist-to-hip ratio specifically in women, while the association with IGF-1 levels was observed in both sexes. diva-portal.orgnih.gov In chickens, a non-synonymous SNP was identified in exon 2 of the chLEAP-2 gene, causing a cysteine-to-tyrosine amino acid change, although this variation was not located within the mature peptide region. scialert.net These findings highlight that natural genetic variation in LEAP2 can influence its expression and contribute to individual differences in metabolic health and obesity susceptibility. diva-portal.orgnih.gov

Table 2: Selected Genetic Variants of the LEAP-2 Gene and Their Functional Implications

Genetic Variant (SNP)Associated Trait / FunctionSpeciesFinding
rs57880964Body Mass Index (BMI), Waist-to-Hip RatioHumanAssociated with higher BMI and waist-to-hip ratio, particularly in women. diva-portal.orgnih.gov
rs10491278Gene ExpressionHumanAssociated with LEAP2 gene expression levels in the liver. diva-portal.org
Various SNPsObesity Traits, IGF-1 LevelsHumanFour independent SNPs were positively associated with higher serum IGF-1 concentrations. nih.gov
Exon 2 SNPAmino Acid ChangeChickenA non-synonymous variant causes a cysteine to tyrosine change, but not in the mature peptide. scialert.net

Compound and Gene Table

NameType
Liver-expressed antimicrobial peptide 2 (LEAP-2)Peptide
LEAP2 / mLEAP-2 / chLEAP-2Gene
GhrelinPeptide Hormone
Insulin (B600854)Peptide Hormone
Glucagon (B607659)Peptide Hormone
Oleic acidFatty Acid
Docosahexaenoic acidFatty Acid
Insulin-like growth factor-1 (IGF-1)Protein Hormone
CysteineAmino Acid
TyrosineAmino Acid
ArginineAmino Acid

Association of Single Nucleotide Polymorphisms (SNPs) with Gene Expression

Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the LEAP2 gene are associated with its expression levels. Research has identified that the genetic variant rs10491278 is linked to the level of LEAP2 gene expression in the liver. diva-portal.org The mechanisms by which these non-coding region variants may affect gene expression are hypothesized to involve the modulation of regulatory regions like promoters or enhancers. diva-portal.org Such alterations could change the binding affinity of transcription factors, thereby impacting the rate of transcription initiation. diva-portal.org

Furthermore, the genetic architecture of LEAP2 allows for alternative splicing, creating different transcripts that are expressed in a tissue-specific manner. For instance, a 350-base-pair transcript is predominantly found in the liver, kidney, and colon, while a larger 550-base-pair transcript is the main form expressed in the lung, heart, and trachea. This differential expression highlights the complex regulation of the LEAP2 gene, where genetic variants can influence not only the quantity of the transcript but potentially the type of transcript produced in various tissues.

Elucidation of Liver Expressed Antimicrobial Peptide 2 Biological Functions

Antimicrobial Properties of LEAP-2

Originally discovered in human blood ultrafiltrate, Liver-expressed antimicrobial peptide 2 (LEAP-2) was identified as the second antimicrobial peptide, after hepcidin, to be predominantly expressed in the liver. nih.govscispace.com It is a crucial component of the innate immune system in vertebrates, defending the host against invasion by pathogenic microorganisms. mdpi.comnih.gov The mature LEAP-2 peptide is characterized by a cysteine-rich structure containing four conserved cysteine residues that form two disulfide bonds, a feature essential for its structural integrity and biological activity. mdpi.comresearchgate.net Studies across various species, including mammals, fish, and amphibians, have demonstrated that LEAP-2 possesses a broad spectrum of antimicrobial activity. mdpi.comnih.gov

LEAP-2 exhibits potent activity against a wide range of microbes, although its efficacy can vary depending on the source of the peptide and the target organism. nih.govresearchgate.netnih.gov Research indicates that in some cases, Gram-positive bacteria are more susceptible to LEAP-2 than Gram-negative bacteria. researchgate.net

LEAP-2 has demonstrated bactericidal or inhibitory effects against several Gram-positive bacterial species. nih.gov Studies have highlighted its activity against pathogens such as Bacillus subtilis, Bacillus megaterium, Micrococcus luteus, and various Staphylococcus species. scispace.comnih.gov For instance, the LEAP-2-(38–77) variant showed a half-maximal inhibitory activity (IC50) of approximately 5 μM against B. subtilis. nih.gov In amphibians, LEAP-2 from the Chinese spiny frog (Quasipaa spinosa), known as QsLEAP2, was effective against Staphylococcus aureus and Staphylococcus warneri. nih.gov Similarly, LEAP-2 from the moustache toad (Leptobrachium liui), or Ll-LEAP2, also showed activity against S. aureus. nih.gov

Table 1: Efficacy of LEAP-2 Against Gram-Positive Bacteria

Bacterium LEAP-2 Source/Variant Efficacy (MIC/IC50) Reference
Staphylococcus aureus Leptobrachium liui (Ll-LEAP2) 5.6 μM (MIC) nih.gov
Staphylococcus aureus Quasipaa spinosa (QsLEAP2) 50 µg/mL (MIC) nih.gov
Staphylococcus warneri Quasipaa spinosa (QsLEAP2) 100 µg/mL (MIC) nih.gov
Staphylococcus saprophyticus Acrossocheilus fasciatus (Af-LEAP2) Potent Activity researchgate.net
Bacillus subtilis Human (LEAP-2-(38–77)) ~5 μM (IC50) nih.gov

The antimicrobial spectrum of LEAP-2 extends to a variety of Gram-negative bacteria. nih.govresearchgate.net The specific bacteria susceptible to LEAP-2 can differ based on the animal source of the peptide. nih.govnih.gov For example, Ll-LEAP2 from the moustache toad displayed strong activity against Escherichia coli and Salmonella enterica, with a minimal inhibitory concentration (MIC) of 2.78 μM. nih.gov It was also effective against Aeromonas hydrophila and Pseudomonas aeruginosa. nih.gov In contrast, QsLEAP2 from the Chinese spiny frog was highly active against Shigella flexneri and Vibrio alginolyticus but showed no activity against the tested strains of E. coli or P. aeruginosa. nih.gov LEAP-2 from the fish Acrossocheilus fasciatus (Af-LEAP2) was found to be potent against Acinetobacter guillouiae and P. aeruginosa. researchgate.net

Table 2: Efficacy of LEAP-2 Against Gram-Negative Bacteria

Bacterium LEAP-2 Source/Variant Efficacy (MIC) Reference
Escherichia coli Leptobrachium liui (Ll-LEAP2) 2.78 μM nih.gov
Salmonella enterica Leptobrachium liui (Ll-LEAP2) 2.78 μM nih.gov
Aeromonas hydrophila Leptobrachium liui (Ll-LEAP2) 5.6 μM nih.gov
Pseudomonas aeruginosa Leptobrachium liui (Ll-LEAP2) 22.2 μM nih.gov
Shigella flexneri Quasipaa spinosa (QsLEAP2) 3.125 µg/mL nih.gov
Vibrio alginolyticus Quasipaa spinosa (QsLEAP2) 3.125 µg/mL nih.gov
Salmonella enterica Quasipaa spinosa (QsLEAP2) 6.25 µg/mL nih.gov
Acinetobacter guillouiae Acrossocheilus fasciatus (Af-LEAP2) Potent Activity researchgate.net
Pseudomonas aeruginosa Acrossocheilus fasciatus (Af-LEAP2) Potent Activity researchgate.net

The antimicrobial capabilities of LEAP-2 also include activity against certain fungi. nih.gov LEAP-2 from the rockfish Sebastiscus marmoratus has been shown to be effective against the pathogenic yeasts Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, a human LEAP-2 variant demonstrated inhibitory action against Saccharomyces cerevisiae with an IC50 of approximately 5 μM. nih.gov However, not all forms of LEAP-2 are universally antifungal; for example, Ll-LEAP2 from the moustache toad did not show activity against Pichia pastoris in one study. nih.gov

Currently, there is limited specific information available from the referenced studies regarding the direct antiviral properties of LEAP-2 in non-human models.

The primary mechanism by which LEAP-2 exerts its antimicrobial effect is through the disruption of microbial cell membranes. nih.govnih.gov This action is characteristic of many cationic antimicrobial peptides, which selectively target the distinct membrane compositions of microbes. nih.gov

LEAP-2 functions by compromising the structural integrity of the bacterial cell envelope. researchgate.net As a cationic peptide, its positive charge facilitates an electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids. nih.gov This interaction allows LEAP-2 to bind to and insert itself into the bacterial membrane, leading to the formation of pores or ion-permeable channels. mdpi.comnih.gov The resulting increase in membrane permeability causes a leakage of essential intracellular contents, which ultimately leads to bacterial cell death. mdpi.com

This membrane-disrupting activity has been confirmed through various experimental approaches. nih.gov For instance, studies on Ll-LEAP2 showed that it significantly compromised the cell membrane of A. hydrophila, as measured by the release of the intracellular enzyme lactate (B86563) dehydrogenase (LDH). nih.gov Similarly, LEAP-2 from fish and other amphibians has been shown to have a disruptive effect on bacterial cell membrane integrity. researchgate.netnih.govresearchgate.net This mechanism of targeting and disrupting the microbial membrane is a key feature of LEAP-2's role in the innate immune response. nih.govnih.gov

Cellular and Molecular Mechanisms of Antimicrobial Action

Interaction with Bacterial Genomic DNA and Hydrolysis

Subsequent to or in concert with membrane disruption, this compound (LEAP-2) has been shown to exert its bactericidal effects by interacting with and hydrolyzing bacterial genomic DNA (gDNA). This intracellular activity represents a significant mechanism for bacterial killing, potentially reducing the likelihood of resistance development. nih.gov

Studies on LEAP-2 from various species have demonstrated its capacity to degrade bacterial DNA. For instance, the LEAP-2 homologue from the Chinese spiny frog, QsLEAP2, was found to hydrolyze the genomic DNA of bacteria, contributing to its bactericidal effects. nih.gov Similarly, research on the LEAP-2 from the mustache toad (Leptobrachium liui), designated Ll-LEAP2, revealed that it significantly hydrolyzed bacterial gDNA. nih.gov In this study, the intensity of the bacterial gDNA band decreased with increasing concentrations of Ll-LEAP2, with complete hydrolysis observed at a concentration of 100 μg/mL. nih.gov This finding is consistent with observations in other species, including mammals and fish. scispace.comresearchgate.net

The ability of LEAP-2 to hydrolyze bacterial gDNA is a key feature of its antimicrobial action, complementing its membrane-disrupting capabilities. nih.govscispace.com This dual mechanism of action, targeting both the bacterial membrane and intracellular components, underscores the peptide's effectiveness as a host defense molecule. However, it is noteworthy that not all LEAP-2 variants exhibit this function. For example, a study on the LEAP-2 from the fish Acrossocheilus fasciatus (Af-LEAP2) and its linear variant (Af-LEAP2-cys) found that neither peptide displayed any observable ability to hydrolyze the genomic DNA of Pseudomonas aeruginosa. researchgate.net This suggests that the DNA-hydrolyzing activity of LEAP-2 may be species-specific or dependent on the particular bacterial target.

Pore Formation and Leakage of Cell Contents

A primary mechanism by which LEAP-2 exerts its antimicrobial activity is through the disruption of bacterial membrane integrity, leading to pore formation and subsequent leakage of essential cellular contents. nih.govmdpi.com This process is a common feature of many antimicrobial peptides and is crucial for their bactericidal function. nih.gov

Research has shown that LEAP-2 can effectively compromise the physical barrier of bacterial membranes. Studies on amphibian LEAP-2, such as QsLEAP2 from the Chinese spiny frog and Ll-LEAP2 from the mustache toad, have demonstrated their ability to disrupt bacterial membranes. nih.govnih.gov This disruption results in increased membrane permeability, allowing for the efflux of intracellular materials, which ultimately leads to bacterial cell death. nih.govscispace.com The mechanism of increasing membrane permeability and causing leakage of intracellular contents has also been observed with LEAP-2 from other vertebrates. nih.gov

The process of pore formation induced by antimicrobial peptides like LEAP-2 can vary depending on the peptide's concentration and the specific characteristics of the target membrane. nih.gov In some cases, stable pores are formed, leading to a direct correlation between pore formation and the leakage of the vesicle's interior contents. nih.gov In other scenarios, pore levels may remain at a low steady-state, suggesting a more dynamic equilibrium. nih.gov The disruption of membrane integrity and the resulting ion dysregulation, such as Ca2+ influx, are critical pathological factors that contribute to cell injury and death. mdpi.com While the precise dynamics of LEAP-2-induced pore formation are still under investigation, its ability to cause membrane leakage is a well-established aspect of its antimicrobial function.

Contribution of LEAP-2 to Innate Immunity in Animal Models

LEAP-2 is recognized as a critical component of the innate immune system in vertebrates, playing a significant role in the host's defense against bacterial infections. nih.govnih.gov Its contribution to innate immunity is multifaceted, involving direct antimicrobial activity and immunomodulatory functions. nih.govmdpi.com

Role in Host Defense Against Pathogen Invasion

LEAP-2 is an essential molecule in protecting the host against the invasion of harmful pathogens. nih.govresearchgate.net Its expression is often upregulated in response to pathogenic challenges, indicating its active role in the immune response. nih.govnih.gov Animal models have been instrumental in elucidating the protective functions of LEAP-2.

In fish, LEAP-2 has been shown to be a vital part of the immune defense against bacterial infections. researchgate.net For example, in the barbel steed (Hemibarbus labeo), LEAP-2 expression is significantly upregulated in response to lipopolysaccharide (LPS) treatment, a component of Gram-negative bacteria. nih.gov Similarly, in golden pompano (Trachinotus ovatus), LEAP-2 mRNA levels are significantly increased in various tissues following stimulation with Photobacterium damselae. researchgate.net

Amphibians also rely on LEAP-2 for host defense. In the Chinese spiny frog (Quasipaa spinosa), infection with Aeromonas hydrophila leads to a significant upregulation of QsLEAP2 expression in several immune-related tissues. nih.gov Likewise, in the mustache toad, Aeromonas hydrophila infection results in a noticeable upregulation of Ll-LEAP2 in the skin. nih.govscispace.com These findings highlight the conserved role of LEAP-2 in the defense against pathogens across different vertebrate classes.

Tissue-Specific Antimicrobial Roles (e.g., skin, liver, gut in fish and amphibians)

The expression and antimicrobial function of LEAP-2 are often tissue-specific, reflecting a strategic distribution to protect key entry points for pathogens. In many species, the liver is a primary site of LEAP-2 expression. nih.govscispace.com However, significant expression is also observed in other tissues, particularly those forming a barrier to the external environment.

Fish: In various fish species, LEAP-2 is expressed in a wide range of tissues. researchgate.net In the barbel steed, the highest mRNA levels of LEAP-2 are found in the liver, with significant upregulation in the liver, head kidney, spleen, gill, and mid-intestine following LPS treatment. nih.gov In golden pompano, LEAP-2 is ubiquitously expressed, with higher levels in the muscle, liver, spleen, and kidney. researchgate.net The channel catfish also exhibits LEAP-2 expression in a broad array of tissues. researchgate.net This widespread yet strategically concentrated expression pattern underscores its importance in systemic and localized immune defense.

Amphibians: In amphibians, LEAP-2 also demonstrates tissue-specific expression that is responsive to infection. In the Chinese spiny frog, the highest expression of QsLEAP2 is in the liver, with significant upregulation in the spleen, lungs, kidneys, liver, and gut after infection with Aeromonas hydrophila. nih.gov In the mustache toad, the highest concentration of LEAP-2 protein is found in the kidney and liver, and upon infection, its expression is notably upregulated in the skin while being downregulated in the intestines. nih.govscispace.com This differential regulation suggests a complex role in maintaining tissue homeostasis during an immune response. The skin of amphibians is a critical barrier, and the increased presence of LEAP-2 in this tissue during an infection highlights its role in preventing pathogen penetration. nih.govscispace.com

Interaction with Other Host Defense Peptides

While direct molecular interactions between LEAP-2 and other specific host defense peptides are not extensively detailed in the current literature, its immunomodulatory activities suggest a functional interplay with the broader host defense system. LEAP-2 does not act in isolation; its activities are part of a coordinated innate immune response that involves numerous other effector molecules and cell types.

Research on the LEAP-2 homologue from the Chinese spiny frog, QsLEAP2, revealed that it can induce chemotaxis in murine leukemic monocytes/macrophages (RAW264.7 cells), enhancing their phagocytic activity and respiratory bursts. nih.gov This indicates that LEAP-2 can recruit and activate key immune cells, which in turn produce and respond to a variety of other host defense molecules, including other antimicrobial peptides and cytokines. nih.govresearchgate.net

The coordinated action of various host defense components is crucial for an effective immune response. researchgate.net While the specific binding partners of LEAP-2 among other host defense peptides remain to be fully elucidated, its ability to modulate immune cell function places it as a key player in the complex network of innate immunity.

Role of LEAP-2 in Energy Metabolism and Homeostasis

Beyond its role in the immune system, LEAP-2 has emerged as a significant regulator of energy metabolism and homeostasis. nih.govendocrine-abstracts.org This function is primarily mediated through its interaction with the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. nih.govnih.gov

LEAP-2 acts as an endogenous non-competitive allosteric antagonist and an inverse agonist of the GHS-R1a receptor. nih.govnih.govnih.gov This means it can block the receptor's activation by its primary ligand, ghrelin, and also reduce the receptor's baseline activity in the absence of ghrelin. nih.govnih.gov Ghrelin is a well-known orexigenic hormone that stimulates appetite and promotes energy storage. nih.govendocrine-abstracts.org By antagonizing ghrelin's effects, LEAP-2 plays a counter-regulatory role in energy balance. endocrine-abstracts.org

Studies in animal models have demonstrated that central administration of LEAP-2 can lead to a significant decrease in body weight and adiposity. nih.govresearchgate.net This is accompanied by an increase in energy expenditure and the activation of thermogenic programs in both white and brown adipose tissues. nih.govresearchgate.net Furthermore, LEAP-2 has been shown to inhibit food intake. endocrine-abstracts.org Chronic central administration of LEAP-2 in mice antagonizes the major orexigenic and obesogenic effects of ghrelin. endocrine-abstracts.org

The circulating levels of LEAP-2 are modulated by the nutritional status of the individual. Its levels are decreased during fasting and increased in response to a high-fat diet, a pattern that is opposite to that of ghrelin. nih.govnih.govresearchgate.net This reciprocal regulation of the LEAP-2/ghrelin molar ratio in response to energy availability further supports their counter-regulatory roles in fine-tuning energy homeostasis. nih.gov

In addition to its effects on appetite and body weight, LEAP-2 also influences glucose and lipid metabolism. In human hepatocytes, LEAP-2 treatment has been shown to decrease lipid accumulation and reduce the expression of genes involved in gluconeogenesis and de novo lipogenesis. endocrine-abstracts.org

The dual role of LEAP-2 in both immunity and metabolism highlights the intricate links between these two fundamental physiological systems.

Table of Research Findings on LEAP-2's Role in Energy Metabolism

Finding Model System Effect of LEAP-2 Reference(s)
Body Weight and Adiposity Mice Significant decrease nih.gov, researchgate.net
Energy Expenditure Mice Increase nih.gov, researchgate.net
Food Intake Mice Inhibition endocrine-abstracts.org
Ghrelin-induced Feeding Mice Blunts effect nih.gov, nih.gov
Leptin and Cholesterol Levels Mice Decrease endocrine-abstracts.org
Hepatic Lipid Accumulation Human Hepatocytes (in vitro) Decrease endocrine-abstracts.org
Genes for Gluconeogenesis and Lipogenesis Human Hepatocytes (in vitro) Reduced expression endocrine-abstracts.org
Puberty Onset Female Rats Advancement endocrine-abstracts.org

Interaction with the Ghrelin-Growth Hormone Secretagogue Receptor 1a (GHSR1a) System

This compound (LEAP-2) has been identified as a crucial endogenous regulator of the ghrelin-growth hormone secretagogue receptor 1a (GHSR1a) system, playing a significant role in energy metabolism. nih.gov This section will delve into the multifaceted interactions between LEAP-2 and the GHSR1a, highlighting its roles as an antagonist and inverse agonist, its binding dynamics with ghrelin, and its influence on downstream signaling pathways.

Initially recognized for its antimicrobial properties, LEAP-2 is now established as an endogenous antagonist of the GHSR1a, also known as the ghrelin receptor. nih.govfrontiersin.org This receptor is a G protein-coupled receptor (GPCR) predominantly found in the hypothalamus and pituitary gland, where it governs appetite and the secretion of growth hormone (GH). nih.gov The activity of GHSR1a is modulated by two opposing endogenous ligands: ghrelin, which activates the receptor, and LEAP-2, which inhibits it. nih.govphoenixpeptide.com

By acting as a competitive antagonist to ghrelin, LEAP-2 influences energy balance and metabolic processes through the ghrelin-GHSR1a signaling pathway. mdpi.com It effectively blocks the binding of ghrelin to GHSR1a, thereby preventing the orexigenic (appetite-stimulating) and GH-releasing effects of ghrelin. nih.govmdpi.com The discovery of LEAP-2 as a natural antagonist has provided a significant breakthrough in understanding the physiological regulation of the ghrelin system. bioscientifica.com

A distinctive feature of the GHSR1a is its high level of constitutive activity, meaning it remains partially active even in the absence of its activating ligand, ghrelin. nih.gov This basal activity is significant, estimated to be around 50% of its maximum capacity. nih.gov LEAP-2 functions as an inverse agonist by suppressing this constitutive activity. nih.govmdpi.com It achieves this by stabilizing the receptor in an inactive conformation. nih.gov This inverse agonist action is a key aspect of its function, as it allows LEAP-2 to more effectively block GHSR1a signaling compared to a simple competitive antagonist. nih.gov Studies have shown that LEAP-2 can hyperpolarize neuropeptide Y (NPY) neurons, preventing or reversing the depolarization stimulated by ghrelin, which is indicative of its inverse agonist activity in modulating appetite at a central level. nih.gov

The binding interaction between LEAP-2 and ghrelin at the GHSR1a is complex and can exhibit both competitive and non-competitive characteristics depending on the experimental conditions. nih.gov Research has demonstrated that LEAP-2 and ghrelin bind to the GHSR1a in a competitive manner, meaning they vie for the same binding site on the receptor. nih.gov However, the antagonistic effect of LEAP-2 is influenced by the timing of its addition relative to ghrelin. nih.gov

When LEAP-2 is introduced simultaneously with ghrelin, it behaves as a competitive antagonist. nih.gov Conversely, if LEAP-2 is added before ghrelin, it acts as a non-competitive antagonist. nih.gov This unusual behavior is attributed to the slow dissociation of LEAP-2 from the GHSR1a. nih.gov The N-terminal region of LEAP-2 has been identified as being crucial for its binding to the receptor. nih.gov

Binding ScenarioObserved Effect of LEAP-2Underlying Mechanism
Co-administration with Ghrelin Competitive AntagonismLEAP-2 and ghrelin directly compete for the same binding site on GHSR1a. nih.gov
Pre-incubation before Ghrelin Non-Competitive AntagonismLEAP-2's slow dissociation from the receptor effectively blocks ghrelin from binding. nih.gov

The GHSR1a signals through various downstream pathways, primarily involving G proteins and β-arrestin recruitment. nih.gov Ghrelin's activation of GHSR1a can lead to the coupling of different G proteins, including Gαq, Gαs, Gαi, and Gα12/13, depending on the cell type and physiological context. nih.gov For instance, in the pituitary, the Gαq-PLC-IP3 pathway is responsible for GH secretion, while the Gαs-cAMP-PKA pathway in NPY/AgRP neurons regulates appetite. nih.gov

LEAP-2, by acting as an antagonist and inverse agonist, inhibits these G protein-mediated signaling cascades. nih.gov For example, it can counteract the ghrelin-induced activation of the Gαs-cAMP-PKA pathway in hypothalamic neurons, thereby suppressing appetite. nih.gov

Furthermore, ghrelin binding to GHSR1a typically induces the recruitment of β-arrestin, which can lead to receptor internalization and desensitization, as well as initiating distinct intracellular signaling events. nih.govnih.gov In contrast, the binding of LEAP-2 to GHSR1a does not appear to promote receptor internalization. frontiersin.org This differential effect on β-arrestin-mediated processes suggests that LEAP-2 not only blocks ghrelin's primary signaling but also prevents the subsequent intracellular trafficking of the receptor, potentially leading to a more sustained inhibition. frontiersin.org

Regulation of Food Intake and Appetite in Preclinical Models

Preclinical studies in various animal models have consistently demonstrated the anorexigenic (appetite-suppressing) effects of LEAP-2. nih.govnih.gov Administration of LEAP-2 has been shown to reduce food consumption, counteracting the potent orexigenic signals of ghrelin. nih.govmdpi.com

In mice, intracerebroventricular (ICV) administration of LEAP-2 resulted in a dose-dependent decrease in food intake. nih.gov This effect was observed in both lean and obese mice, including genetically obese (ob/ob) models and those with diet-induced obesity (DIO). nih.govresearchgate.net Similarly, in rats, central administration of LEAP-2 suppressed ghrelin-induced food intake in a dose-dependent manner. mdpi.comresearchgate.net The anorectic effect of LEAP-2 appears to be independent of the neuropeptide Y (NPY) pathway, as co-administration of LEAP-2 did not significantly block the food intake induced by NPY. nih.gov

The inhibitory effect of LEAP-2 on food intake is also evident in different physiological states. For instance, while LEAP-2 effectively suppressed ghrelin-induced feeding in freely fed rats, its efficacy was diminished in a time-restricted feeding (TRF) state. mdpi.com This suggests that the balance between ghrelin and LEAP-2 can be influenced by feeding patterns. mdpi.com

Animal ModelRoute of AdministrationKey Findings on Food Intake
Mice (C57BL6/j) Intracerebroventricular (ICV)Dose-dependent decrease in food intake. nih.gov
Mice (ob/ob) Intracerebroventricular (ICV)Markedly inhibited ghrelin-induced food intake. researchgate.net
Mice (Diet-Induced Obesity) Intracerebroventricular (ICV)Markedly inhibited ghrelin-induced food intake. researchgate.net
Rats (Sprague-Dawley) Intracerebroventricular (ICV)Suppressed ghrelin-induced food intake in a dose-dependent manner. mdpi.com
Rats (Aged) Not SpecifiedMarkedly inhibited ghrelin-induced food intake. researchgate.net
Rats (GH-deficient dwarf) Not SpecifiedMarkedly inhibited ghrelin-induced food intake. researchgate.net
Influence on Feeding Behavior in Different Metabolic States (e.g., freely fed vs. time-restricted feeding in rats)

This compound (LEAP2) demonstrates a significant influence on feeding behavior, which is closely linked to the metabolic state of the organism. Its actions are often counter-regulatory to ghrelin, the "hunger hormone." frontiersin.org Plasma LEAP2 levels are modulated by nutritional status, decreasing during periods of fasting and increasing in response to feeding and in diet-induced obesity in mice. researchgate.netnih.govjci.org This dynamic suggests that the LEAP2/ghrelin molar ratio is a critical indicator of energy status and plays a key role in modulating food intake. frontiersin.org

In animal models, the anorexigenic (appetite-suppressing) effect of LEAP2 is more pronounced under conditions of energy surplus. For instance, in rats and mice, centrally administered LEAP2 has been shown to reduce food intake. nih.govnih.gov Studies have shown that intracerebroventricular (i.c.v.) administration of LEAP2 in rats suppresses ghrelin-induced food intake. nih.gov However, LEAP2 administration did not significantly suppress dark-phase food intake or fasting-induced hyperphagia in rats under certain experimental conditions. nih.govnih.gov This suggests that the inhibitory effect of LEAP2 on feeding is most prominent when ghrelin signaling is a primary driver of appetite.

The response to LEAP2 can also be influenced by the type of diet. In mice fed a high-fat diet (HFD), which leads to an obese state, plasma LEAP2 levels are elevated. researchgate.netnih.gov Interestingly, the anorexigenic effect of LEAP2 on fasting-induced food intake is more evident in genetically obese (ob/ob) mice and in mice exposed to a high-fat diet compared to their lean counterparts on a standard diet. nih.gov This suggests that the sensitivity or response to LEAP2's appetite-suppressing effects may be altered in different metabolic states.

While specific studies directly comparing freely fed versus time-restricted feeding in rats are not extensively detailed in the provided literature, the existing evidence on fasting and refeeding cycles provides strong indications of its role. During fasting, when ghrelin levels rise to stimulate hunger, LEAP2 levels decrease. nih.govnih.gov Conversely, upon refeeding, LEAP2 levels increase, which would contribute to satiety and the cessation of eating. In female mice subjected to long-term food restriction, plasma LEAP2 concentrations decreased, and this was reversed upon refeeding. nih.gov This reciprocal regulation with ghrelin underscores LEAP2's role in adapting feeding behavior to the current energy availability.

Table 1: Effect of LEAP2 on Feeding Behavior in Rodent Models

Animal Model Metabolic State LEAP2 Administration Route Observed Effect on Food Intake Reference
Rats Ghrelin-stimulated Intracerebroventricular (i.c.v.) Suppressed ghrelin-induced feeding nih.gov
Rats Dark phase / 14-h fasting i.c.v. No significant suppression nih.gov
Mice Fasting-induced refeeding i.c.v. Tendency to decrease hyperphagia nih.gov
ob/ob Mice Ghrelin-stimulated i.c.v. Antagonized orexigenic effect of ghrelin nih.gov
Mice Palatable food access Central administration Reduced intake of palatable foods nih.gov

Influence on Growth Hormone (GH) Secretion in Animal Models

LEAP2 acts as a potent modulator of the growth hormone (GH) axis, primarily by antagonizing the effects of ghrelin at the growth hormone secretagogue receptor 1a (GHSR1a). nih.govmdpi.com Ghrelin is a powerful stimulant of GH release from the pituitary gland. nih.gov Research in animal models has consistently demonstrated that LEAP2 can suppress this ghrelin-induced GH secretion. nih.govnih.govnih.gov

In vivo experiments have shown that both peripheral and central administration of LEAP2 effectively blunts the surge in GH typically seen after ghrelin administration. nih.govnih.gov The suppressive effect of LEAP2 on ghrelin-induced GH release has been observed to be dose-dependent in mice. nih.gov This indicates a direct competitive or non-competitive antagonism at the level of the GHSR. nih.govnih.gov

Furthermore, the physiological relevance of endogenous LEAP2 in regulating GH secretion has been demonstrated through studies using neutralizing antibodies. When endogenous LEAP2 is blocked by these antibodies in mice, there is a resultant increase in GH secretion, particularly during fasting when ghrelin levels are naturally high. nih.govnih.gov This finding supports the concept that circulating LEAP2 provides a tonic inhibitory signal that restrains GH release. researchgate.net

The development of LEAP2 knockout (LEAP2-KO) mice has provided further insights. These mice, lacking endogenous LEAP2, show an increased sensitivity to the GH-releasing effects of administered acyl-ghrelin. nih.gov This hypersensitivity underscores the crucial role of LEAP2 in dampening the response to ghrelin and maintaining homeostatic control over the GH axis. The influence of LEAP2 on GH secretion appears to be independent of age, as it has been observed in both young and aged rats. nih.gov

Table 2: Research Findings on LEAP2 and GH Secretion

Experimental Model Intervention Key Finding Reference
Mice LEAP2 administration Dose-dependently suppressed ghrelin-induced GH secretion. nih.govnih.gov
Mice Anti-LEAP2 neutralizing antibody Caused a rise in GH levels, especially during fasting. nih.govnih.gov
Rats LEAP2 administration Inhibited ghrelin-induced GH secretion. nih.gov
LEAP2-KO Mice Acyl-ghrelin administration Showed increased sensitivity to GH-releasing effects of ghrelin. nih.gov

Impact on Glucose Metabolism and Insulin (B600854) Secretion in Animal Models and Isolated Cells

LEAP2 has emerged as a significant regulator of glucose homeostasis, largely through its interaction with the ghrelin-GHSR axis. mdpi.comoup.com Ghrelin is known to increase blood glucose levels, and LEAP2 can counteract this effect. nih.govnih.gov In rats, the central administration of LEAP2 was shown to suppress the blood glucose elevation induced by central ghrelin administration. nih.govnih.gov

Studies in mice have demonstrated that exogenous LEAP2 can improve glucose tolerance. nih.gov In a mouse model of type 2 diabetes induced by a high-fat diet and streptozotocin, LEAP2 treatment significantly improved glucose tolerance without altering fasting glucose or insulin levels. nih.gov Furthermore, LEAP2 administration has been reported to lower postprandial plasma glucose concentrations in both mice and humans, an effect that appears to be dependent on the presence of GHSR. nih.gov

The metabolic state of the animal influences the role of LEAP2. For instance, overexpression of LEAP2 in mice subjected to chronic caloric restriction can lead to life-threatening hypoglycemia, mirroring the phenotype seen in mice with deficient ghrelin signaling. nih.govresearchgate.net This highlights the critical role of the ghrelin-LEAP2 system in maintaining glucose viability during periods of severe energy deficit. researchgate.net Conversely, in states of energy surplus, such as obesity, circulating LEAP2 levels are positively correlated with blood glucose, suggesting a complex, adaptive role in long-term glucose regulation. researchgate.netresearchgate.net

The influence of LEAP2 on insulin secretion is multifaceted and often involves antagonizing the inhibitory effects of ghrelin on pancreatic beta-cells. nih.govnih.gov Ghrelin is known to suppress glucose-stimulated insulin secretion (GSIS). nih.gov In vitro studies using isolated rat pancreatic islets have shown that LEAP2 can negate this insulinostatic function of ghrelin, thereby indirectly promoting insulin release. mdpi.comnih.gov

More recent research suggests that LEAP2 may also have direct effects on insulin secretion. In a mouse model of type 2 diabetes, LEAP2 treatment not only improved glucose tolerance but also enhanced GSIS and partially reversed the structural damage to pancreatic islets caused by the diabetic condition. nih.govresearchgate.net In cultured MIN6 beta-cells, LEAP2 was found to promote GSIS by increasing intracellular ATP and calcium concentrations through a signaling pathway involving GHSR and PPARγ. nih.gov

However, the effects of LEAP2 on insulin secretion can be context-dependent and may exhibit sex-specific differences. One study using isolated mouse islets found that LEAP2 alone stimulated insulin secretion in islets from male but not female mice. roehampton.ac.ukbioscientifica.com This stimulatory effect was reversed by the presence of acylated ghrelin, suggesting competitive binding at the GHSR. roehampton.ac.uk These findings indicate that the regulation of islet hormone release by LEAP2 is complex and can be modulated by factors such as sex and the prevailing metabolic environment. roehampton.ac.ukbioscientifica.com

Research has shown that ghrelin can suppress the expression of hepatic Leap2 via AMPK activation, suggesting a feedback loop between the stomach and the liver that helps regulate energy homeostasis. nih.govnih.gov By antagonizing ghrelin, which can influence hepatic glucose production, LEAP2 likely contributes to the regulation of these pathways. For example, by lowering GH levels, which has known effects on hepatic glucose metabolism, LEAP2 can indirectly influence liver function. researchgate.net

Studies have also noted that plasma LEAP2 levels are positively correlated with hepatic lipid content in animal models, and LEAP2 expression is increased in hepatocytes from individuals with metabolic dysfunction-associated steatohepatitis (MASH). nih.gov While this does not directly detail the effects on gluconeogenesis or glycogenolysis, it points to a link between LEAP2 and the metabolic state of the liver, which is central to glucose production. Further research is needed to delineate the precise, direct actions of LEAP2 on hepatic gluconeogenesis and glycogenolysis in various metabolic states.

Role in Body Weight Regulation and Energy Balance in Animal Models

Chronic central infusion of LEAP2 in young mice on a standard diet resulted in reduced weight gain and attenuated the increase in body weight induced by ghrelin. nih.gov This effect on body weight was associated with a decrease in adiposity. researchgate.netnih.gov The mechanism for this appears to involve an increase in energy expenditure. researchgate.netnih.govnih.gov Studies have reported that central LEAP2 administration leads to an increase in energy expenditure and the activation of thermogenic programs in both white and brown adipose tissue. researchgate.netnih.gov

However, the effectiveness of LEAP2 in regulating body weight is highly dependent on the metabolic context, such as diet and environmental temperature. The beneficial effects of LEAP2 on body weight and energy expenditure observed in mice on a standard diet are not maintained in mice fed a high-fat diet (HFD) or under thermoneutral conditions. researchgate.netnih.govnih.gov This suggests that in states of diet-induced obesity, a form of LEAP2 resistance may develop, diminishing its therapeutic potential for weight loss in this context. mdpi.com

Genetic deletion of LEAP2 in mice (LEAP2-KO) further clarifies its role. While male LEAP2-KO mice did not show significant differences in body weight on either a standard or high-fat diet, female LEAP2-KO mice fed an HFD gained more body weight and fat mass compared to wild-type controls. nih.gov This was attributed to increased food intake, reduced energy expenditure, and decreased locomotor activity, highlighting a sex-specific role for LEAP2 in energy balance under conditions of chronic positive energy balance. nih.gov

Table 3: Summary of LEAP2's Role in Body Weight and Energy Balance

Animal Model Diet Intervention Key Findings on Body Weight and Energy Balance Reference
Young Mice Standard Diet Chronic central LEAP2 infusion Reduced body weight gain; Increased energy expenditure. researchgate.netnih.gov
Young Mice High-Fat Diet Chronic central LEAP2 infusion Effect on reducing body weight was lost. researchgate.netnih.govnih.gov
Female LEAP2-KO Mice High-Fat Diet Genetic Deletion Increased body weight and fat mass; Reduced energy expenditure. nih.gov
Male LEAP2-KO Mice High-Fat Diet Genetic Deletion No significant change in body weight. nih.gov

Fluctuations of LEAP-2 Levels in Relation to Metabolic Status in Animal Models (e.g., fasting, refeeding, obesity, dietary changes)

The circulating levels of this compound (LEAP-2) are dynamically regulated by the metabolic state of an organism, often in a manner reciprocal to the hunger hormone, ghrelin. oup.comresearchgate.net Studies in various animal models have demonstrated that LEAP-2 concentrations fluctuate significantly in response to changes in energy balance, including obesity, weight loss, fasting, and refeeding.

In mouse models of diet-induced obesity (DIO) and genetic obesity (e.g., ob/ob mice), plasma LEAP-2 levels are markedly elevated compared to their lean counterparts. nih.gov This increase in LEAP-2 is positively correlated with body mass and adiposity. nih.gov Consequently, the molar ratio of LEAP-2 to acyl-ghrelin is substantially amplified in states of obesity. nih.gov Conversely, conditions of negative energy balance lead to a reduction in circulating LEAP-2. In mice, diet-induced weight loss reverses the obesity-associated rise in plasma LEAP-2 levels. oup.com Similarly, fasting significantly decreases plasma LEAP-2 concentrations in both mice and rats. nih.gov This drop in LEAP-2 during fasting occurs as acyl-ghrelin levels rise, thereby lowering the LEAP-2/acyl-ghrelin ratio and facilitating ghrelin's actions. researchgate.net Upon refeeding after a fast, plasma LEAP-2 levels are partially restored. nih.gov

Dietary components also directly influence LEAP-2 levels. In mice, the administration of a high-fat diet (HFD) leads to increased plasma LEAP-2. researchgate.net Furthermore, oral glucose administration has been shown to increase its plasma concentrations. nih.gov The source of this regulation appears to be multifactorial, with evidence pointing to both direct nutrient sensing and hormonal control. For instance, in mice fed a standard chow diet, vertical sleeve gastrectomy (VSG) resulted in increased plasma LEAP-2, an effect that was reversed by ghrelin administration. nih.gov However, in HFD-induced obese mice, VSG or weight loss led to a decrease in LEAP-2 levels, highlighting a complex interplay between diet, surgical intervention, and hormonal regulation. nih.gov

Interactive Table 1: LEAP-2 Fluctuation in Animal Models Under Different Metabolic Conditions


Metabolic ConditionAnimal ModelObserved LEAP-2 ChangeKey Findings/Citations
Obesity (Diet-Induced & Genetic)Mice (DIO, ob/ob)↑ IncreasedPlasma levels are significantly higher compared to lean controls; positively correlated with body mass and fat. [1, 5]
FastingMice, Rats↓ DecreasedCirculating LEAP-2 levels drop significantly, in opposition to rising ghrelin levels. [1, 5]
Refeeding (post-fast)Mice↑ IncreasedPlasma levels are partially restored upon refeeding. [1, 3]
Weight Loss (Diet-Induced)Mice↓ DecreasedReverses the obesity-associated increase in plasma LEAP-2. nih.gov
High-Fat Diet (HFD)Mice↑ IncreasedHFD feeding leads to elevated plasma LEAP-2 concentrations. nih.gov
Glucose AdministrationMice↑ IncreasedOral glucose intake stimulates a rise in plasma LEAP-2. oup.com

Other Investigational Physiological Roles of LEAP-2 (excluding human clinical data)

Beyond its role in metabolic regulation, research in animal models has begun to uncover other physiological functions of LEAP-2, including its involvement in immune modulation, its identity as a systemic hepatokine, and its activity within the central nervous system.

Involvement in Inflammatory Processes and Immune Modulation (e.g., in animal models of autoimmune disease)

LEAP-2 has been shown to play a role in modulating immune responses, particularly in the context of inflammation. While originally identified as an antimicrobial peptide, its physiological effects on the immune system appear more complex. nih.govresearchgate.net Studies in fish have shown that LEAP-2 expression increases after bacterial infection, suggesting a role in immune defense. nih.gov In mammals, LEAP-2 can modulate inflammatory pathways, in part through its interaction with the ghrelin system, as ghrelin itself has anti-inflammatory properties. nih.gov During bacterial infections, LEAP-2 levels are upregulated, which may contribute to the associated anorexia and other sickness behaviors by antagonizing ghrelin. nih.gov This suggests that an elevated LEAP-2/ghrelin ratio during infection could be a key factor in the host's physiological response to pathogens. nih.gov

LEAP-2 as a Hepatokine and its Systemic Effects

LEAP-2 is predominantly expressed and secreted by the liver, establishing it as a hepatokine—a protein released from the liver that exerts systemic effects. nih.govfrontiersin.org Its mRNA is found primarily in liver hepatocytes and jejunal enterocytes in both mice and humans. researchgate.net Direct evidence from animal models confirms the liver as the main source of circulating LEAP-2. nih.gov In fasted mice, the plasma concentration of LEAP-2 was measured to be highest in the hepatic vein, followed by the abdominal aorta, and lowest in the portal vein, demonstrating its secretion from the liver into the systemic circulation. nih.gov

As a hepatokine, LEAP-2 is regulated by metabolic factors and exerts widespread physiological effects. nih.gov For example, high glucose levels in mice robustly increase LEAP-2 secretion from the liver. nih.gov Once in circulation, LEAP-2 acts as an endogenous antagonist of the growth hormone secretagogue receptor (GHSR), blocking the systemic effects of ghrelin. nih.govnih.gov This includes the suppression of ghrelin-induced food intake and the release of growth hormone (GH). nih.gov Overexpression of LEAP-2 in mice via an adeno-associated virus was shown to cause life-threatening hypoglycemia during periods of caloric restriction, underscoring its potent systemic role in regulating glucose homeostasis and energy metabolism. nih.gov

Central Nervous System (CNS) Involvement and Neuroendocrine Modulation in Animal Models

LEAP-2 exerts significant influence over the central nervous system (CNS) to modulate neuroendocrine functions, primarily through its interaction with the ghrelin receptor (GHSR), which is highly expressed in key brain regions. nih.govsaneurociencias.org.ar The hypothalamus, a critical center for regulating energy homeostasis, is a major target for LEAP-2. nih.govresearchgate.net Specifically, LEAP-2 has been shown to hyperpolarize and prevent acyl-ghrelin from activating NPY/AgRP neurons in the arcuate nucleus (ARC), thereby blunting ghrelin's potent orexigenic (appetite-stimulating) effect. nih.govnih.gov

Studies involving direct central administration in rodents have confirmed this role. Intracerebroventricular (i.c.v.) injection of LEAP-2 in mice and rats significantly suppresses food intake and blocks the increase in feeding typically induced by ghrelin. nih.govfrontiersin.orgnih.gov The anorexigenic effect of central LEAP-2 appears to be more pronounced in obese animal models, suggesting a state-dependent activity. nih.gov In addition to appetite, central LEAP-2 modulates reward-related behaviors. In mice, central infusion of LEAP-2 was found to suppress alcohol-induced locomotor stimulation and dopamine (B1211576) release in the nucleus accumbens, indicating an attenuation of alcohol's rewarding properties. nih.gov

From a neuroendocrine perspective, LEAP-2 is a key modulator of the GH axis. nih.gov It acts on the pituitary to dose-dependently block ghrelin-induced GH secretion. nih.gov Furthermore, neutralizing endogenous LEAP-2 with antibodies in mice was shown to enhance fasting-induced GH release, confirming its physiological role as a suppressor of GH secretion. nih.gov This crosstalk between the liver, the stomach (which produces ghrelin), and the brain establishes a critical neuroendocrine feedback loop for fine-tuning energy balance and growth signals. nih.gov

Interactive Table 2: Investigational Physiological Roles of LEAP-2 in Animal Models


Physiological RoleAnimal Model/SystemKey FindingsCitations
Immune ModulationFish (carp), MiceExpression increases upon bacterial infection. Elevated LEAP-2/ghrelin ratio may mediate sickness-associated anorexia.[10, 16]
Hepatokine FunctionMicePrimarily secreted by the liver. Plasma levels are highest in the hepatic vein, confirming its origin. Regulated by nutrients like glucose.[2, 13]
Systemic Metabolic RegulationMiceActs as a circulating GHSR antagonist. Overexpression can lead to severe hypoglycemia under caloric restriction.[1, 2]
CNS Appetite ControlRats, MiceCentral (i.c.v.) administration suppresses food intake by acting on hypothalamic neurons (e.g., NPY/AgRP).[1, 6, 8]
Neuroendocrine Modulation (GH Axis)MiceBlocks ghrelin-induced Growth Hormone (GH) secretion from the pituitary. Neutralization of LEAP-2 enhances GH release.[1, 11]
CNS Reward Pathway ModulationMiceCentral administration attenuates alcohol-induced locomotor activity and dopamine release in the nucleus accumbens. nih.gov

Regulation of Liver Expressed Antimicrobial Peptide 2 Expression and Secretion

Tissue-Specific Expression Profiles of LEAP-2

The expression of LEAP-2 is not uniform throughout the body, with its primary production site being the liver. However, its presence is also detected in several other organs, indicating a broader physiological role.

As its name suggests, Liver-expressed antimicrobial peptide 2 is predominantly synthesized in the hepatocytes of the liver. nih.govnih.govnih.gov It was first identified as a blood-derived antimicrobial peptide expressed mainly in the liver. nih.govnih.gov Molecular cloning has confirmed that LEAP-2 mRNA is found predominantly in the liver, and it is highly conserved among mammals. nih.gov This primary site of expression underscores its function as a hepatokine, a protein produced by the liver that exerts effects on other tissues. nih.gov The human LEAP-2 gene has two main transcripts; the 350bp version is the one primarily found in the liver. nih.govmdpi.com

While the liver is the main production hub, LEAP-2 expression has been identified in a variety of other tissues across different species, suggesting diverse, tissue-specific functions.

Small Intestine: The small intestine shows the second-highest level of LEAP-2 expression after the liver. nih.gov It is specifically found in the enterocytes along the epithelial layer, with the highest concentration in the jejunum, followed by the duodenum and ileum. nih.govnih.gov In mice, both the liver and the small intestine are recognized as the main organs expressing LEAP-2. nih.govnih.gov

Central Nervous System (CNS): LEAP-2 is also produced within the CNS, although at relatively lower levels compared to the liver and gut. nih.gov Its mRNA has been detected in the cerebellum, olfactory bulb, hippocampus, cortex, hypothalamus, midbrain, and medulla oblongata in rats. nih.gov

Kidney: The kidney is another organ where LEAP-2 expression is consistently found. nih.govnih.govnih.govmdpi.com Studies in chickens and amphibians have also reported high expression levels in the kidneys. nih.govmdpi.com The peptide is at least partially eliminated by the kidney. nih.gov

Stomach: In some contexts, such as after certain types of bariatric surgery, LEAP-2 expression in the stomach has been shown to increase significantly. nih.gov The 350bp transcript of LEAP-2 is also found in the gastric antrum. nih.gov

Heart: LEAP-2 expression has been detected in the heart. nih.govnih.gov Specifically, the 550bp transcript of the human LEAP-2 gene is the main variant expressed in the heart and trachea. nih.govnih.gov

The following table summarizes the expression of LEAP-2 across various tissues.

LEAP-2 Expression in Various Tissues

Click on a row to highlight it.

Tissue/OrganRelative Expression LevelSpecies NotedReference
LiverPredominantHuman, Mammals, Mice, Rats, Chicken, Reptiles, Amphibians nih.govnih.govnih.govnih.govmdpi.com
Small Intestine (Jejunum, Duodenum, Ileum)HighHuman, Mice, Rats, Chicken nih.govnih.govnih.govnih.govmdpi.com
KidneyPresentHuman, Rats, Chicken, Amphibians nih.govnih.govnih.govnih.govmdpi.com
Central Nervous System (CNS)LowRats nih.gov
HeartPresent (550bp transcript)Human nih.govnih.gov
StomachPresentHuman nih.gov
LungPresent (550bp transcript)Human, Chicken nih.govnih.govmdpi.com

Factors Influencing LEAP-2 Expression and Secretion

The production of LEAP-2 is highly sensitive to the body's energy state and is dynamically regulated by nutritional inputs. Generally, circulating LEAP-2 levels increase with a positive energy balance and decrease during energy deficits, a pattern opposite to that of ghrelin. researchgate.netnih.gov

Nutrient availability is a key determinant of LEAP-2 levels. The type and quantity of nutrients consumed directly impact its expression and secretion from the liver and small intestine.

Different macronutrients have distinct effects on LEAP-2 regulation.

Glucose: The administration of glucose has been shown to elevate serum LEAP-2 levels and enhance its expression in the liver. nih.gov Oral glucose delivery, in particular, increases LEAP-2 concentrations, suggesting that nutrient sensing in the gut plays a role. nih.gov LEAP-2 is also known to reduce postprandial glucose excursions. nih.gov

Lipids and Fatty Acids: Ingestion of lipids, such as olive oil and lard, increases LEAP-2 levels in the systemic circulation. nih.govbates.eduku.dk Studies in mice show that a high-fat diet elevates plasma LEAP-2 levels. nih.govnih.gov Specific fatty acids also modulate LEAP-2 expression; for instance, oleic acid was found to increase Leap2 expression in intestinal organoids, whereas docosahexaenoic acid (a polyunsaturated fatty acid) did not have the same effect. nih.govbates.eduku.dk In contrast, polyunsaturated fatty acids have been reported to reduce LEAP-2 expression in a human hepatoma cell line. nih.gov

The body's energy status, as reflected by periods of fasting and feeding, profoundly influences LEAP-2 levels.

Fasting: Fasting consistently leads to a decrease in circulating LEAP-2 levels in both rodents and humans. nih.govnih.govresearchgate.net A 36-hour fast in healthy males resulted in a 38% lower LEAP-2 concentration compared to an overnight fast. nih.gov This decline during fasting is primarily attributed to reduced hepatic expression of LEAP-2. nih.gov

Refeeding: Following a period of fasting, refeeding causes an increase in LEAP-2 expression and circulating levels. nih.govoup.com In rodents, refeeding after a fast increased Leap2 mRNA expression in the liver. oup.com This reciprocal relationship with fasting and refeeding highlights LEAP-2's role as a sensor of nutritional availability, working in opposition to ghrelin to regulate energy balance. nih.gov

The table below details the impact of various nutritional states on LEAP-2 levels based on research findings.

Nutritional Regulation of LEAP-2

Click on a row to highlight it.

FactorEffect on LEAP-2 LevelsTissue/SampleSpeciesReference
FastingDecreasePlasma/Serum, Liver (mRNA)Human, Mice, Rats, Chicken nih.govnih.govnih.govnih.govresearchgate.net
Refeeding (after fast)IncreasePlasma/Serum, Liver (mRNA)Human, Mice, Chicken nih.govnih.govoup.com
Glucose (Oral)IncreasePlasma/Serum, Liver (mRNA)Human, Mice nih.govnih.gov
Lipids (Olive Oil, Lard)IncreasePlasma, Jejunum (mRNA)Mice nih.govbates.eduku.dk
High-Fat DietIncreasePlasmaMice nih.govnih.gov
Oleic AcidIncreaseIntestinal Organoids (mRNA)Mice nih.govbates.eduku.dk
Polyunsaturated Fatty AcidsDecreaseHepatoma Cell Line (mRNA)Human nih.gov

Hormonal Control

The endocrine system plays a pivotal role in modulating LEAP-2 levels, primarily through the interplay of hormones that govern metabolism and appetite.

The pancreatic hormones insulin (B600854) and glucagon (B607659), central to glucose homeostasis, exert opposing effects on LEAP-2 expression. Research in both mice and humans has demonstrated that plasma LEAP-2 levels are subject to this dual regulation. nih.govjci.org Specifically, infusions of glucagon during somatostatin (B550006) clamps in human subjects lead to a significant decrease in circulating LEAP-2. jci.org This effect is observed in individuals with obesity and type 2 diabetes as well. jci.org

Conversely, insulin appears to promote LEAP-2 expression. In mice, the post-meal increase in LEAP-2 is blunted by the administration of an insulin receptor antagonist, highlighting insulin's role in this process. jci.org The primary site of this hormonal regulation is the liver, where hepatocytes that express receptors for both insulin and glucagon are the main source of hepatic LEAP-2. jci.org Some studies also suggest that certain fragments of LEAP-2 may, in turn, have insulinotropic effects, hinting at a complex feedback loop. nih.govgriffith.edu.au

Table 1: Influence of Insulin and Glucagon on LEAP-2

HormoneEffect on LEAP-2 Secretion/ExpressionStudy ModelKey Finding
Insulin UpregulationMiceInsulin receptor antagonism reduces the normal post-meal rise in LEAP-2. jci.org
Glucagon DownregulationHumansGlucagon infusions significantly lower plasma LEAP-2 levels. jci.org

LEAP-2 is most recognized for its role as an endogenous antagonist of the ghrelin receptor (GHS-R1a). vmmpc.org This relationship is characterized by a reciprocal regulation where the two peptides often exhibit opposite patterns in circulation. vmmpc.org Ghrelin, known as the "hunger hormone," activates the GHS-R1a to stimulate appetite and growth hormone release. vmmpc.orgmdpi.com LEAP-2 counteracts these effects by acting as both a competitive antagonist, blocking ghrelin from binding to the receptor, and an inverse agonist, suppressing the receptor's baseline constitutive activity. vmmpc.orgnih.gov

In states of negative energy balance, such as fasting, ghrelin levels rise while LEAP-2 levels fall. vmmpc.org This shift in the LEAP-2/ghrelin molar ratio creates a permissive environment for ghrelin to exert its orexigenic (appetite-stimulating) effects. nih.gov Conversely, in states of positive energy balance, such as after a meal or in obesity, LEAP-2 levels increase while ghrelin levels tend to decrease. vmmpc.org This reciprocal action suggests that LEAP-2 functions as a physiological brake on ghrelin signaling, helping to regulate food intake and energy storage. vmmpc.orgnih.gov Studies have shown that ghrelin administration can directly reduce LEAP-2 expression in the liver. mdpi.com

Impact of Infection and Inflammatory Stimuli on LEAP-2 Expression

Originally identified for its antimicrobial properties, LEAP-2 expression is significantly upregulated in response to infection and inflammation. This response is a conserved feature across various species. In fish, bacterial infections with pathogens like Vibrio anguillarum lead to increased LEAP-2 expression in internal organs and skin. biorxiv.org Similarly, in reptiles and amphibians, bacterial or viral challenges trigger a marked upregulation of LEAP-2. biorxiv.orgresearchgate.net For instance, infection with Aeromonas hydrophila in the mustache toad resulted in a 24.7-fold increase in LEAP-2 expression in the skin. researchgate.net In avian species, Salmonella infection induces LEAP-2 expression, suggesting a role in preventing egg contamination. biorxiv.org

In humans, LEAP-2 levels also rise during inflammatory conditions. Patients with bacterial meningitis show elevated LEAP-2 concentrations in their cerebrospinal fluid, which decrease following antibiotic treatment. biorxiv.org Furthermore, serum LEAP-2 levels are higher in individuals with rheumatoid arthritis compared to healthy controls and show a positive correlation with the inflammatory marker C-reactive protein (CRP). biorxiv.org

Table 2: LEAP-2 Expression in Response to Pathogens

SpeciesPathogen/StimulusTissue of UpregulationReference
Common CarpVibrio anguillarumInternal organs, Skin biorxiv.org
Mustache ToadAeromonas hydrophilaSkin researchgate.net
Softshell TurtleEdwardsiella tarda (bacterium)Liver biorxiv.org
ChickenSalmonella entericaEmbryos, Gonads biorxiv.org
HumanBacterial MeningitisCerebrospinal Fluid biorxiv.org
HumanRheumatoid ArthritisSerum biorxiv.org

Developmental Stage and Sex-Dependent Variations

The expression of LEAP-2 varies depending on developmental stage and sex, pointing to a role in growth and puberty. biorxiv.org Studies in humans have revealed a significant sexual dimorphism in circulating LEAP-2 levels, particularly during puberty. nih.gov While levels are similar between boys and girls before puberty, girls experience a notable increase in plasma LEAP-2 as they enter puberty, a change not observed in boys. biorxiv.orgnih.gov In fact, some research indicates that LEAP-2 levels may even decrease during male puberty. nih.gov

This sex-specific difference persists into adulthood, with women generally having higher LEAP-2 levels than men. nih.gov The rise in LEAP-2 during female puberty is hypothesized to be a mechanism to modulate the elevated levels of growth hormone characteristic of this developmental period, thereby influencing changes in energy balance and food intake. biorxiv.orgnih.gov Research in female rats corroborates these findings, showing that chronic administration of LEAP-2 can advance the onset of puberty, an effect potentially mediated by the neuropeptide Kiss1. jci.org Studies in mice have also revealed sex-dependent effects of LEAP-2 on pancreatic islet hormone secretion, where it enhanced insulin secretion in males but not females, a response influenced by estradiol.

Effects of Diet-Induced Metabolic States (e.g., high-fat diet in animal models)

Metabolic state, particularly as influenced by diet, is a key regulator of LEAP-2. In animal models, chronic consumption of a high-fat diet (HFD) leads to a state of positive energy balance and obesity, which is associated with elevated LEAP-2 levels. Studies in mice have shown that an HFD increases both plasma LEAP-2 concentrations and the expression of LEAP-2 mRNA in the liver. This upregulation is considered a homeostatic response to the energy surplus, likely aimed at counteracting the orexigenic drive and contributing to the state of "ghrelin resistance" often observed in obesity. mdpi.com

The composition of the meal also influences LEAP-2 secretion. Acute meal challenges in mice with different macronutrients (glucose, mixed meals, various fats) have shown that lipids, in particular, increase LEAP-2 levels in systemic circulation. This suggests that LEAP-2 expression is sensitive not just to long-term energy stores but also to the acute influx of specific dietary nutrients.

Regulation by Surgical Interventions (e.g., vertical sleeve gastrectomy in animal models)

Bariatric surgeries, which induce significant and sustained weight loss, also impact circulating LEAP-2 levels. In both humans and rodent models, weight loss achieved through procedures like vertical sleeve gastrectomy (VSG) or Roux-en-Y gastric bypass (RYGB) is associated with a reduction in plasma LEAP-2 concentrations. nih.gov

Circadian Rhythmicity of LEAP-2 Expression (where studied in animal models)

The expression of this compound (LEAP-2), encoded by the retinoic acid receptor responder 2 (Rarres2) gene, is subject to regulation by the body's internal biological clock, known as the circadian rhythm. This has been primarily studied in the liver of animal models, particularly mice, where a distinct diurnal pattern of Rarres2 mRNA expression has been observed.

Research has demonstrated that the expression of the Rarres2 gene in the mouse liver is rhythmic under both normal light-dark (LD) cycles and in constant darkness (DD) conditions. This persistence of rhythmicity in the absence of external light cues indicates that the expression of LEAP-2 is under the control of the endogenous circadian clock.

In a detailed study of antimicrobial peptide gene expression in the liver of mice, the mRNA levels of Rarres2 were found to oscillate in a predictable 24-hour pattern. The peak of Rarres2 expression was observed during the dark phase, which is the active period for nocturnal animals like mice, specifically at Zeitgeber Time 16 (ZT16) or Circadian Time 16 (CT16). Conversely, the lowest levels of expression were recorded during the light phase, the resting period for mice, between ZT4 and ZT7. This robust rhythmicity suggests a functional role for the circadian regulation of LEAP-2 in the liver.

The molecular machinery of the circadian clock in the liver, as in other peripheral tissues, is governed by a network of core clock genes, including Bmal1, Clock, Per1, Per2, Cry1, and Cry2. These genes form transcriptional-translational feedback loops that drive the rhythmic expression of a vast number of downstream target genes. While direct binding of core clock proteins like CLOCK and BMAL1 to the promoter of the Rarres2 gene has not been definitively demonstrated in all studies, the pronounced and consistent rhythmic expression pattern of Rarres2 strongly suggests that it is a clock-controlled gene. The regulation is likely mediated through E-box enhancer elements in the gene's regulatory regions, which are recognized and bound by the CLOCK:BMAL1 heterodimer to activate transcription.

The table below provides a summary of the observed circadian expression of Rarres2 mRNA in the mouse liver, highlighting the time points of peak and trough expression.

GeneAnimal ModelTissueConditionPeak Expression (Zeitgeber Time/Circadian Time)Trough Expression (Zeitgeber Time/Circadian Time)
Rarres2MouseLiverLight-Dark (LD) & Constant Darkness (DD)ZT16 / CT16ZT4 - ZT7

This circadian regulation of LEAP-2 expression in the liver implies that its physiological roles, which include antimicrobial defense and the regulation of metabolism through its interaction with the ghrelin receptor, are also likely to be time-of-day dependent. The precise physiological implications of the circadian rhythmicity of LEAP-2 are an active area of research.

Research Methodologies and Experimental Models in Leap 2 Studies

In vitro Methodologies

In vitro studies provide a controlled environment to dissect the specific molecular and cellular activities of LEAP-2, from its antimicrobial properties to its interaction with the ghrelin receptor.

Cell-based assays are fundamental in exploring the cellular responses to LEAP-2. While शुरुआती research focused on its antimicrobial aspects, recent studies heavily utilize cell models to investigate its metabolic functions. For instance, in the context of immune cell interaction, studies have used murine leukemic monocytes/macrophages (RAW264.7 cells) to demonstrate that LEAP-2 can induce chemotaxis, enhance phagocytic activity, and promote respiratory bursts. researchgate.net

A variety of sophisticated assays are used to characterize the interaction between LEAP-2 and its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a). These studies have been pivotal in identifying LEAP-2 as a competitive antagonist and inverse agonist of the ghrelin receptor. nih.govmdpi.com

Receptor Binding Assays : To quantify the binding affinity of LEAP-2 to GHS-R1a, researchers employ techniques like NanoBiT-based binding assays, which utilize bioluminescence to measure protein-protein interactions. portlandpress.com These assays have shown that LEAP-2 and ghrelin share a common binding pocket and have nearly equivalent binding affinities. nih.gov Site-directed and alanine-scanning mutagenesis are used to identify key amino acid residues on both LEAP-2 and the GHS-R1a receptor that are critical for this interaction. nih.govportlandpress.comportlandpress.com For example, studies have demonstrated that Thr2, Phe4, and Arg6 in the N-terminal sequence of LEAP-2 are essential for receptor binding. nih.govportlandpress.com

Signaling Pathway Analysis : Upon binding, the downstream signaling cascade is investigated using multiple methods. Assays for inositol (B14025) phosphate (B84403) production and calcium mobilization are used to measure the activation of Gq proteins, a pathway stimulated by ghrelin but inhibited by LEAP-2. nih.gov Electrophysiological studies, particularly on NPY neurons, have shown that LEAP-2 can hyperpolarize these neurons, thereby preventing the depolarization induced by ghrelin. nih.gov Furthermore, researchers assess the recruitment of β-arrestin and G-protein-coupled receptor kinases, which are involved in receptor desensitization and internalization. Unlike ghrelin, LEAP-2 binding does not lead to significant receptor internalization. researchgate.net

Table 1: Key Receptor Binding and Signaling Assay Findings for LEAP-2

Assay Type Model/System Key Findings References
Alanine-Scanning Mutagenesis HEK293 cells expressing GHSR1a Identified Phe4 and Arg6 as essential residues for LEAP-2 binding to GHSR1a. portlandpress.comportlandpress.com
NanoBiT Binding Assay Chemically synthesized LEAP-2 and ghrelin tracers Confirmed LEAP-2 as a competitive antagonist with a binding affinity similar to ghrelin. portlandpress.com
Electrophysiology NPY neurons LEAP-2 hyperpolarizes NPY neurons, counteracting ghrelin-induced depolarization. nih.gov
Calcium Mobilization Cells expressing GHSR1a LEAP-2 acts as an inverse agonist, suppressing the constitutive Gq and G13 protein signaling of GHSR1a. nih.gov
HTRF Dimerization Assay Cells co-expressing GHSR and D2R LEAP-2 impairs the ability of GHSR to modulate dopamine (B1211576) 2 receptor signaling. nih.gov

To evaluate the direct antimicrobial activity of LEAP-2, researchers use a suite of standard microbiology assays against a broad spectrum of pathogens.

Broth Microdilution and Radial Diffusion Assays : These are common methods to determine the minimum inhibitory concentration (MIC) of LEAP-2 against various bacteria and fungi. nih.govnih.govnih.gov For example, synthetic LEAP-2 from the mustache toad (Leptobrachium liui) showed significant activity against bacteria like Aeromonas hydrophila, Escherichia coli, and Staphylococcus aureus. nih.gov Similarly, human LEAP-2 is active against Bacillus megaterium and the yeast Saccharomyces cerevisiae. nih.govmdpi.com

Membrane Permeability Assays : To understand the mechanism of action, studies investigate whether LEAP-2 disrupts microbial cell membranes. These assays often use fluorescent dyes that can only enter cells with compromised membranes. Research has shown that LEAP-2 from both amphibians and fish can increase bacterial membrane permeability, leading to the leakage of intracellular contents. nih.govnih.govmdpi.com

DNA Interaction Assays : Some studies have explored the ability of LEAP-2 to interact with microbial DNA. Gel shift assays have demonstrated that LEAP-2 can bind to and hydrolyze bacterial genomic DNA, which contributes to its bactericidal effects. nih.govnih.govresearchgate.net

Table 2: Antimicrobial Activity of LEAP-2 from Different Species

LEAP-2 Source Target Microorganism Assay Method Finding References
Human Bacillus megaterium Zone Inhibition Assay Active antimicrobial effect observed. nih.gov
Human Saccharomyces cerevisiae Colony-Forming Unit Assay Dose-dependent inhibition of yeast growth. nih.gov
Mustache Toad (L. liui) Salmonella enterica, E. coli Broth Microdilution (MIC) Low MIC (2.78 µM), indicating potent activity. nih.gov
Chinese Spiny Frog (Q. spinosa) Shigella flexneri, Vibrio alginolyticus Broth Microdilution (MIC) Strongest antibacterial activity observed against these strains (MIC = 3.125 µg/mL). nih.gov
Various Vertebrates Various Bacteria Membrane Permeability / DNA Hydrolysis Mechanism involves disrupting the bacterial membrane and hydrolyzing genomic DNA. nih.govnih.govmdpi.com

In vivo Animal Models

Animal models are indispensable for studying the integrated physiological effects of LEAP-2 in a whole-organism context, bridging the gap between molecular findings and systemic outcomes.

Rodent models have been instrumental in uncovering the role of LEAP-2 in energy homeostasis and the central regulation of appetite.

Diet-Induced Obese (DIO) Models : Mice and rats fed a high-fat diet (HFD) develop obesity and exhibit elevated plasma LEAP-2 levels, contributing to a state of ghrelin resistance. nih.govnih.gov Studies in DIO mice show that administration of LEAP-2 can suppress food intake. mdpi.comresearchgate.net

Genetically Modified Models : The development of LEAP-2 knockout (KO) mice has been crucial for understanding its physiological necessity. nih.gov Studies on these mice revealed that LEAP-2 deletion enhances sensitivity to ghrelin's effects on growth hormone secretion and food intake. nih.gov In female LEAP-2 KO mice on a high-fat diet, there is an observed increase in body weight, food intake, and hepatic fat accumulation, linked to reduced energy expenditure. nih.govresearchgate.net Conversely, genetic models of obesity, such as leptin-deficient ob/ob mice, are used to study the effects of LEAP-2 in the context of extreme energy surplus, where LEAP-2 administration still effectively reduces ghrelin-induced food intake. mdpi.comresearchgate.net

Central Administration Studies : To investigate the neurological effects of LEAP-2, researchers perform intracerebroventricular (ICV) injections in rats. nih.govresearchgate.net These studies have confirmed that central administration of LEAP-2 can suppress ghrelin-induced feeding behavior, demonstrating a direct action within the brain to regulate appetite. nih.govresearchgate.netresearchgate.net

Fish, frogs, and toads serve as excellent models for investigating the conserved, ancestral functions of LEAP-2, particularly its role in the innate immune system.

Infection Challenge Models : In species like the Chong'an Moustache Toad (Leptobrachium liui) and the Chinese spiny frog (Quasipaa spinosa), experimental infection with pathogens such as Aeromonas hydrophila leads to a significant upregulation of LEAP-2 gene expression in various tissues, including the skin, spleen, and liver. researchgate.netnih.gov This response highlights its importance in host defense against bacterial invasion.

Evolutionary Conservation Studies : The identification and characterization of LEAP-2 in diverse species like rainbow trout (Oncorhynchus mykiss), softshell turtles (Pelodiscus sinensis), and various amphibians have shown that the peptide's structure and antimicrobial function are highly conserved across vertebrates. nih.govmdpi.comscispace.com For example, human LEAP-2 can antagonize the ghrelin receptor in the amphibian Xenopus tropicalis, demonstrating a remarkable conservation of its metabolic regulatory role over evolutionary time. mdpi.com These models provide insight into the dual evolutionary pressures—metabolic regulation and immune defense—that have shaped the function of the LEAP-2 peptide.

Molecular Biology and Biochemical Approaches

Molecular biology and biochemical approaches have been fundamental to the initial discovery and characterization of LEAP-2. The process began with the isolation of the peptide from human blood, followed by the cloning and sequencing of its corresponding cDNA. nih.gov These initial studies revealed that human LEAP-2 is synthesized as a 77-amino acid precursor protein, which is processed to a mature 40-amino acid peptide. mdpi.comnih.gov The gene itself consists of three exons and two introns. nih.gov

Following its identification in humans, researchers used techniques like polymerase chain reaction (PCR) with primers based on the human sequence to clone and sequence LEAP-2 homologs from various other species. nih.gov This has been successfully done for numerous mammals, including rhesus monkeys, cows, pigs, and mice, as well as for non-mammalian vertebrates like chickens, frogs, and various fish species. mdpi.comnih.govnih.gov Sequence alignments have shown that LEAP-2 is highly conserved among mammals; for example, the mature 40-amino acid peptide is identical between humans and mice. mdpi.comnih.gov

Phylogenetic analysis, using tools like MEGA software to construct neighbor-joining trees, has been employed to understand the evolutionary relationships of LEAP-2 across different vertebrate classes. researchgate.netresearchgate.net These analyses have shown that LEAP-2 sequences cluster according to their vertebrate class (e.g., mammals, birds, amphibians, fish), demonstrating a clear evolutionary lineage. nih.govresearchgate.net For example, amphibian LEAP-2s form a distinct cluster, as do those from various fish species, which can be further divided into freshwater and seawater fish groups. nih.govresearchgate.net This high degree of conservation across diverse species, as revealed by cloning, sequencing, and phylogenetic studies, highlights the peptide's ancient origins and its fundamental, preserved role in vertebrate physiology. mdpi.comnih.gov

Quantitative Gene Expression Analysis (e.g., qPCR, RNA-seq)

The quantification of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) gene expression is fundamental to understanding its physiological roles and regulation. Researchers primarily employ quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) to measure LEAP-2 mRNA levels in various tissues and experimental conditions.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a targeted approach used to measure the abundance of specific transcripts. In LEAP-2 studies, qPCR is frequently used to validate findings from broader transcriptomic analyses like RNA-seq or to assess expression changes in specific tissues. For instance, studies in the mustache toad (Leptobrachium liui) utilized qPCR to demonstrate that the Ll-LEAP2 gene is expressed ubiquitously across all examined tissues, with the highest expression detected in the kidney. The relative gene expression in the kidney was found to be approximately 2,488 times higher than in the heart, the tissue with the lowest expression. nih.gov Similarly, in the freshwater fish Acrossocheilus fasciatus, RT-qPCR revealed differential expression of the LEAP-2 gene in various tissues, with pronounced levels in the head kidney, liver, and gill. bohrium.com Following a challenge with the bacterium Aeromonas hydrophila, LEAP-2 expression was significantly upregulated in immune-related tissues, highlighting its role in the innate immune response. bohrium.com

In mammalian studies, qPCR has been employed to investigate the influence of the gut microbiome on LEAP-2 expression. In one such study, the relative Leap2 gene expression was measured in the liver and various regions of the small intestine of conventionally raised versus germ-free (GF) mice. nih.gov These analyses showed that the absence of a gut microbiota in GF mice led to significant, sex-dependent alterations in Leap2 mRNA expression, particularly in the liver and duodenum. nih.gov

RNA-sequencing (RNA-seq) offers a comprehensive, high-throughput method for analyzing the entire transcriptome. While often used for discovery, the data generated can be analyzed to quantify the expression of individual genes like LEAP-2. RNA-seq has been instrumental in identifying differentially expressed genes under various conditions, with subsequent validation of key genes, including LEAP-2, often performed using qPCR. biocompare.com The methodology involves sequencing the entire RNA population of a sample, which provides a snapshot of the transcriptional state. The resulting sequence reads are then mapped to a reference genome to identify and quantify the expression levels of known and novel transcripts.

The table below summarizes findings from studies utilizing these quantitative gene expression analysis techniques for LEAP-2.

Method Organism/Model Key Findings on LEAP-2 Gene Expression
qPCR Mustache toad (Leptobrachium liui)Ubiquitous expression in all tissues tested; highest in the kidney (2487.9-fold higher than heart). nih.gov
RT-qPCR Acrossocheilus fasciatus (fish)High constitutive expression in head kidney, liver, and gill; expression upregulated in immune tissues after bacterial challenge. bohrium.com
qPCR Germ-Free vs. Conventionally Raised MiceLack of gut microbiota significantly alters Leap2 mRNA expression in the liver and duodenum in a sex-dependent manner. nih.gov
RNA-seq & qPCR Pecan (drought stress study)RNA-seq identified numerous differentially expressed genes under drought stress; qPCR was used to validate the expression patterns of selected genes from the sequencing data. biocompare.com

Protein Expression and Quantification (e.g., ELISA, Western Blot in animal samples)

The quantification of LEAP-2 protein is crucial for correlating gene expression with functional protein levels in circulation and tissues. The primary methods for this are the enzyme-linked immunosorbent assay (ELISA) and Western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for quantifying protein levels in fluid samples like plasma and serum. Commercially available ELISA kits for LEAP-2 exist for various species, including human, mouse, and chicken. mybiosource.comnih.gov These kits are typically based on the sandwich or competitive ELISA principle. In a sandwich ELISA, a capture antibody pre-coated on a microplate binds to LEAP-2 from the sample, which is then detected by a second, enzyme-conjugated antibody. nih.gov Competitive ELISAs involve competition between the LEAP-2 in the sample and a labeled LEAP-2 conjugate for binding to a limited number of antibody sites. nih.gov The signal is inversely proportional to the amount of LEAP-2 in the sample.

These assays have been applied in various research contexts. For example, an ELISA was used to measure circulating LEAP-2 protein levels in germ-free mice, revealing that changes in duodenal gene expression had a predominant effect on plasma LEAP-2 concentrations. nih.gov In another study investigating energy homeostasis, a specific ELISA for human LEAP-2 (residues 38-77) was used to quantify plasma levels in mice, demonstrating the utility of these kits in metabolic research. nih.gov The sensitivity and detection range of these kits are critical parameters; for instance, some human LEAP-2 ELISA kits report a sensitivity as low as 0.078 ng/mL with a detection range of 0.312 ng/mL to 20 ng/mL. mybiosource.com

Western Blot analysis is a technique used to detect specific proteins in a tissue homogenate or other sample. While less quantitative than ELISA, it provides valuable information on protein size and relative abundance. In LEAP-2 research, Western blotting has been used to assess the downstream effects of LEAP-2 administration. For example, in a study on energy homeostasis, Western blot analysis was used to show that central administration of LEAP-2 in mice led to increased protein levels of thermogenic biomarkers like UCP1, PPARγ, and PRDM16 in brown adipose tissue (BAT). nih.gov This indicated that LEAP-2 could enhance thermogenic activity, a finding corroborated by immunohistochemistry. nih.gov

The following table provides an overview of the application of these protein quantification methods in LEAP-2 studies.

Method Target Species Sample Type Key Findings & Parameters
ELISA HumanPlasmaDetection Range: 0.312 - 20 ng/mL; Sensitivity: 0.078 ng/mL. mybiosource.com
ELISA MousePlasma, Cell Culture Supernatants, Tissue HomogenatesUsed to show that duodenal gene expression dictates circulating LEAP-2 levels. nih.gov Detection ranges vary, e.g., 0.625-40 ng/mL. mybiosource.com
ELISA ChickenSerum, Plasma, Cell Culture SupernatantsHigh sensitivity and specificity reported for chicken LEAP-2. nih.gov
Western Blot MouseBrown Adipose Tissue (BAT)Showed increased protein levels of thermogenic markers (UCP1, PPARγ, PRDM16) following central LEAP-2 administration. nih.gov

Structural Characterization of LEAP-2 and its Active Fragments

Understanding the three-dimensional structure of LEAP-2 and identifying its active fragments are essential for elucidating its mechanism of action. Research has employed a combination of biochemical techniques, peptide synthesis, and mutagenesis to characterize its structure.

Human LEAP-2 is synthesized as a 77-amino acid precursor protein. researchgate.net This precursor includes a 22-residue N-terminal signal peptide that directs it for secretion. researchgate.net After cleavage of the signal peptide, a 55-residue proprotein is formed. researchgate.net Further processing by a furin-like endoprotease generates the largest native, circulating form, which is a 40-amino acid peptide (corresponding to residues 38-77 of the precursor). researchgate.netnih.gov

A defining feature of the mature LEAP-2 peptide is its core structure, which is stabilized by two intramolecular disulfide bonds. researchgate.net Through limited proteolysis and mass spectrometry, these bonds have been determined to connect the cysteine residues at positions 54 and 65, and at positions 60 and 70 (Cys54–Cys65 and Cys60–Cys70). researchgate.net This Cys1-Cys3 and Cys2-Cys4 arrangement creates a stable, cysteine-rich core. researchgate.net

Studies have shown that the biological activity of LEAP-2, particularly its ability to act as an antagonist of the ghrelin receptor (GHSR), resides primarily in its N-terminal region. Truncation studies have demonstrated that while the C-terminal region is not essential for this activity, the N-terminus is critical. More detailed analyses using synthetic LEAP-2 fragments have pinpointed the key binding determinants to the first eight amino acids (residues 1-8) of the mature peptide, although a longer segment of 1-12 residues is required for maximum binding potency and efficacy. Alanine-scanning mutagenesis has further identified specific residues within this N-terminal domain—namely Threonine-2, Phenylalanine-4, Tryptophan-5, and Arginine-6—as being crucial for the binding of LEAP-2 to the ghrelin receptor.

The table below details the key structural features and active fragments of LEAP-2.

Structural Feature Description Residues Involved (Human LEAP-2) Method of Determination
Precursor Protein The initial translated polypeptide chain.1-77Deduced from cDNA structure. researchgate.net
Signal Peptide N-terminal sequence targeting the protein for secretion.1-22Prediction using SignalP program. researchgate.net
Proprotein Intermediate form after signal peptide cleavage.23-77Deduced from precursor sequence. researchgate.net
Mature Peptide The primary bioactive, circulating form.38-77Isolation from human blood ultrafiltrate. researchgate.net
Disulfide Bonds Covalent linkages stabilizing the peptide core.Cys54–Cys65, Cys60–Cys70Limited proteolysis and mass spectrometry. researchgate.net
Primary Binding Domain The N-terminal region essential for GHSR antagonism.1-12 (of mature 40-aa peptide)Analysis of synthetic peptide fragments.
Key Binding Residues Specific amino acids critical for receptor interaction.Thr2, Phe4, Trp5, Arg6 (of mature 40-aa peptide)Alanine-scanning mutagenesis.

Emerging Research Directions and Future Perspectives on Liver Expressed Antimicrobial Peptide 2

Deeper Elucidation of Intracellular Signaling Pathways Mediated by LEAP-2

LEAP-2's interaction with the GHS-R1a initiates a cascade of intracellular signaling events that are critical to its physiological effects. As a competitive antagonist and an inverse agonist of the GHS-R1a, LEAP-2 not only blocks the actions of ghrelin but also suppresses the receptor's constitutive activity. nih.govnih.govresearchgate.net

Upon binding to the GHS-R1a, LEAP-2 influences several key signaling pathways:

Gαs-cAMP-PKA Pathway: In the hypothalamus, ghrelin activates the Gαs-cAMP-PKA pathway in Neuropeptide Y (NPY)/Agouti-related protein (AgRP) neurons, leading to depolarization and an increase in appetite. nih.govfrontiersin.org LEAP-2 counteracts this by hyperpolarizing these neurons, thus inhibiting their activation and suppressing food intake. nih.govfrontiersin.org

Gαq-PLC-IP3 Pathway: In the pituitary gland, ghrelin stimulates the release of growth hormone (GH) through the Gαq-PLC-IP3 pathway. nih.govfrontiersin.org LEAP-2 effectively blocks this ghrelin-induced GH secretion. nih.govendocrine-abstracts.org

Gαi Pathway: In pancreatic β-cells, ghrelin inhibits glucose-stimulated insulin (B600854) secretion (GSIS) via the Gαi pathway, which decreases intracellular cAMP levels. nih.govfrontiersin.org LEAP-2 can abolish this insulinostatic effect of ghrelin. nih.govfrontiersin.org

A notable aspect of LEAP-2's mechanism is that its binding to the GHS-R1a does not induce receptor internalization, unlike ghrelin, which promotes endocytosis through β-arrestin. nih.govresearchgate.netfrontiersin.org This difference in receptor trafficking may contribute to the distinct downstream signaling and physiological outcomes. frontiersin.org Future research is needed to fully understand the long-term consequences of this differential receptor regulation and to identify other potential signaling molecules and pathways that are modulated by LEAP-2, both in conjunction with and independent of ghrelin.

Understanding the Interplay Between LEAP-2 and Other Metabolic Hormones and Neurotransmitters

LEAP-2's role in metabolic regulation extends beyond its direct interaction with ghrelin and involves a complex interplay with other key hormones and neurotransmitters.

Ghrelin: The relationship between LEAP-2 and ghrelin is bidirectional. Not only does LEAP-2 antagonize ghrelin's effects, but ghrelin can also suppress the expression of LEAP-2 in the liver through a GHS-R1a-AMPK-dependent pathway. nih.govjst.go.jp The molar ratio of LEAP-2 to ghrelin in circulation is dynamic and responsive to the body's energy status, with this ratio increasing in states of positive energy balance (e.g., obesity) and decreasing during negative energy balance (e.g., fasting). nih.govresearchgate.net

Insulin: LEAP-2 has been shown to influence insulin secretion. It can counteract ghrelin's inhibitory effect on glucose-stimulated insulin secretion. nih.govfrontiersin.orgnih.gov Furthermore, some studies suggest that LEAP-2 may directly increase insulin production, making it a potential therapeutic target for type 2 diabetes. nih.gov Plasma LEAP-2 levels have been positively correlated with insulin secretion in individuals with obesity. nih.gov

Leptin: Chronic central administration of LEAP-2 in mice has been shown to decrease plasma leptin levels, suggesting a potential interaction between these two anorexigenic hormones. endocrine-abstracts.org

Growth Hormone (GH): By blocking ghrelin's action at the pituitary, LEAP-2 suppresses GH release. nih.govendocrine-abstracts.org This can have implications for glucose metabolism, as GH typically acts to increase blood glucose levels. nih.gov

Neurotransmitters: In the central nervous system, LEAP-2's hyperpolarization of NPY/AgRP neurons directly impacts the neural circuits controlling appetite. nih.govfrontiersin.org Its influence on other neurotransmitter systems involved in energy balance and reward pathways remains an active area of investigation.

Investigation of LEAP-2 Mechanisms in Extra-hepatic Tissues Beyond the Liver (e.g., CNS, gut, pancreas)

While the liver is the primary site of LEAP-2 production, its expression and function in other tissues are increasingly being recognized. nih.govnih.gov

Central Nervous System (CNS): LEAP-2 is expressed in various brain regions, including the hypothalamus, cerebellum, and hippocampus, albeit at lower levels than in the liver. frontiersin.org This central expression suggests that LEAP-2 may have direct neuromodulatory roles in appetite regulation and potentially other CNS functions, independent of its peripheral circulation. nih.govfrontiersin.org

Gut: The small intestine, particularly the jejunum, is the second-highest site of LEAP-2 expression. nih.govfrontiersin.org This localized production in the gut suggests a potential paracrine role in regulating nutrient absorption, gut motility, and the secretion of other gut hormones. nih.gov Bariatric surgeries that alter the gastrointestinal tract can impact LEAP-2 levels, further highlighting the gut's importance in its regulation. frontiersin.org

Pancreas: LEAP-2's ability to modulate insulin secretion points to a direct or indirect action on pancreatic islets. nih.govfrontiersin.orgnih.gov The expression of GHS-R1a on pancreatic β-cells provides a clear target for LEAP-2 to exert its effects. nih.gov

Comparative Physiology of LEAP-2 Across Diverse Organisms to Uncover Conserved and Divergent Roles

The structure and function of LEAP-2 are highly conserved across a wide range of species, from fish to mammals, indicating its fundamental biological importance. nih.govmdpi.com

Mammals: The amino acid sequence of mature LEAP-2 is identical between humans and mice, and highly similar across other mammals like cows, pigs, and rhesus monkeys. nih.govmdpi.com This conservation underscores its crucial role in metabolic regulation in these species.

Birds: In avian species like the chicken (Gallus gallus), LEAP-2 is also expressed in various tissues and is highly conserved. mdpi.com Interestingly, chickens have four splice variants of LEAP-2, suggesting potentially diverse functions in different tissues. mdpi.com

Fish: Fish exhibit multiple LEAP-2 homologues (LEAP-2A, LEAP-2B, and LEAP-2C in some species), a diversity not seen in mammals. researchgate.net While much of the research in fish has focused on its antimicrobial properties, its role in metabolic regulation in these organisms is an area for future exploration. researchgate.net

Amphibians and Reptiles: LEAP-2 has also been identified in amphibians and reptiles, where it demonstrates antimicrobial activity. mdpi.comnih.gov The extent of its metabolic functions in these classes of vertebrates is less understood. mdpi.com

This comparative approach allows researchers to identify the core, evolutionarily conserved functions of LEAP-2, as well as species-specific adaptations, providing valuable insights into its physiological significance.

Table 2: LEAP-2 Conservation and Diversity Across Species

Organism ClassKey Features of LEAP-2Reference
MammalsHighly conserved mature peptide sequence; primary role in metabolic regulation and antimicrobial defense. nih.govmdpi.com
BirdsHighly conserved; multiple splice variants suggesting diverse functions. mdpi.com
FishMultiple homologues (LEAP-2A, B, C); primary research focus on antimicrobial activity. researchgate.net
Amphibians/ReptilesIdentified with antimicrobial properties; metabolic roles are less characterized. mdpi.comnih.gov

Development of Advanced Research Models for LEAP-2 Function and Regulation

To further unravel the complexities of LEAP-2, researchers are developing and utilizing a range of advanced research models.

Genetically Modified Animal Models: The development of LEAP-2 knockout and overexpressing mice has been instrumental in understanding its in vivo functions. nih.govnih.gov For example, LEAP-2 knockout mice have provided insights into the consequences of its absence on ghrelin sensitivity and energy balance. nih.gov

Cell-Based Assays: In vitro systems using cell lines that express the GHS-R1a are crucial for dissecting the molecular mechanisms of LEAP-2's interaction with its receptor and for screening potential therapeutic analogs. phoenixpeptide.comnih.gov

Human Studies: Clinical studies in healthy individuals and in populations with metabolic disorders like obesity and type 2 diabetes are essential for translating findings from basic research to human physiology. nih.govclinconnect.iooup.comnih.gov These studies often involve the administration of LEAP-2 or its fragments and the monitoring of metabolic parameters. oup.com

Organoid Models: The use of gut and pancreatic organoids could provide a more physiologically relevant in vitro system to study the tissue-specific regulation and function of LEAP-2. oup.com

Unanswered Questions and Limitations in Current LEAP-2 Research

Despite significant progress, many questions about LEAP-2 remain unanswered.

Regulation of Expression and Secretion: While it is known that LEAP-2 levels are influenced by nutritional status, the precise molecular mechanisms that regulate its gene expression and secretion from the liver and gut are not fully understood. nih.govmdpi.com

Ghrelin-Independent Functions: The extent to which LEAP-2 has biological functions that are independent of the GHS-R1a is still an open question. nih.gov The existence of alternatively spliced intracellular forms suggests potential roles within the cell. mdpi.com

Therapeutic Potential and Challenges: While LEAP-2 and its analogs show promise as therapeutic agents for obesity and type 2 diabetes, challenges remain. nih.govnih.gov The inherent instability of peptides in circulation is a significant hurdle, necessitating the development of more stable and long-acting analogs. nih.govfrontiersin.orgresearchgate.net

Role in Pathophysiology: The precise contribution of dysregulated LEAP-2 to the pathophysiology of metabolic diseases, beyond its association with obesity and insulin resistance, requires further investigation. nih.govnih.gov

Q & A

Q. What experimental approaches are recommended to assess LEAP-2’s antimicrobial activity across bacterial strains?

To evaluate LEAP-2’s bactericidal activity, use standardized assays such as minimum inhibitory concentration (MIC) tests and time-kill kinetics against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include controls for peptide stability (e.g., serum resistance) and validate results with transmission electron microscopy (TEM) to visualize bacterial membrane disruption, as shown in duck LEAP-2 studies . Structural integrity of disulfide bonds, critical for activity, can be confirmed via cysteine mutagenesis and circular dichroism (CD) spectroscopy .

Q. How can tissue-specific expression patterns of LEAP-2 be quantified in vertebrate models?

Utilize quantitative real-time PCR (qPCR) with species-specific primers to measure LEAP-2 mRNA levels in tissues (e.g., liver, intestine, spleen). Normalize data to housekeeping genes like GAPDH or β-actin. For example, in ducks, LEAP-2 expression was highest in the liver and intestine . Immunohistochemistry or ELISA can complement mRNA data to assess protein localization and abundance .

Q. Why are disulfide bonds critical for LEAP-2’s antimicrobial function?

Disulfide bonds stabilize LEAP-2’s tertiary structure, enabling electrostatic interactions with bacterial membranes. Mutagenesis studies in ducks and humans revealed that disrupting these bonds (e.g., substituting cysteines with alanine) abolishes bactericidal activity by impairing membrane permeabilization . Structural analyses (e.g., NMR, X-ray crystallography) further confirm the role of disulfide bridges in maintaining functional conformation .

Q. How is LEAP-2 evolutionarily conserved across species, and what implications does this have for comparative studies?

LEAP-2 is conserved in mammals, birds, and fish, with sequence homology in cysteine-rich regions. For example, duck LEAP-2 shares ~60% amino acid identity with human LEAP-2 , while Russian sturgeon LEAP-2 retains functional antimicrobial properties despite sequence divergence . Cross-species comparisons can identify conserved functional domains and inform peptide engineering for broad-spectrum activity .

Advanced Research Questions

Q. How can researchers design studies to investigate LEAP-2’s dual roles in immunity and metabolism?

Use dual-knockout models (e.g., LEAP-2⁻/⁻ and ghrelin receptor⁻/⁻ mice) to dissect LEAP-2’s metabolic effects. In rodents, LEAP-2 antagonizes ghrelin signaling, reducing food intake and promoting weight loss . Pair metabolic phenotyping (e.g., glucose tolerance tests) with immune challenges (e.g., Salmonella infection) to assess crosstalk between pathways. Transcriptomic profiling (RNA-seq) of liver and hypothalamic tissues can identify downstream targets .

Q. What strategies resolve contradictions in LEAP-2’s species-specific antimicrobial efficacy?

Discrepancies in activity (e.g., stronger Gram-negative vs. Gram-positive targeting in ducks vs. fish) may stem from peptide charge, hydrophobicity, or membrane lipid composition. Address this by synthesizing chimeric peptides combining domains from different species and testing activity in standardized assays. For instance, rainbow trout LEAP-2 variants showed distinct potency due to sequence variations in the cationic core .

Q. How can structural bioinformatics tools enhance LEAP-2 functional analysis?

Leverage databases like the Antimicrobial Peptide Database (APD) to compare LEAP-2 sequences, predict structures, and design analogs. Molecular dynamics simulations can model peptide-membrane interactions, while machine learning (e.g., AMPredictor) optimizes antimicrobial/antiviral bifunctionality . For example, APD-based design improved human LEAP-2’s stability against proteases .

Q. What methodologies quantify LEAP-2’s interaction with bacterial membranes?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to lipid bilayers. Fluorescent dye leakage assays (e.g., calcein release from liposomes) can assess membrane disruption kinetics. Studies on human LEAP-2 revealed concentration-dependent pore formation in E. coli membranes .

Q. How does LEAP-2 expression respond to pathogen exposure or dietary interventions?

Pathogen-associated molecular patterns (PAMPs) like poly(I:C) or LPS upregulate LEAP-2 in fish and birds via Toll-like receptor (TLR) pathways . Caloric restriction in mice increased plasma LEAP-2, suggesting nutrient-sensing regulation . To study this, expose models to bacterial infections (e.g., Edwardsiella tarda in fish) or dietary regimes and measure LEAP-2 via qPCR/ELISA .

Methodological Resources

  • Database Use : The APD (Antimicrobial Peptide Database) provides sequence-structure-function data for LEAP-2 homologs and design tools .
  • Structural Analysis : Tools like I-TASSER or AlphaFold predict LEAP-2 structures, validated by CD spectroscopy or NMR .
  • In Vivo Models : Zebrafish (Danio rerio) and mice are ideal for studying metabolic-immune crosstalk, while avian models (e.g., ducks) suit antimicrobial mechanism research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.